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  • Product: Ethyl 8-methylquinoline-5-carboxylate
  • CAS: 82967-39-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Ethyl 8-methylquinoline-5-carboxylate

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3) Executive Summary Ethyl 8-methylquinoline-5-carboxylate is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3)

Executive Summary

Ethyl 8-methylquinoline-5-carboxylate is a highly versatile, functionalized heterocyclic building block extensively utilized in modern drug discovery. Featuring a basic quinoline core, an electron-donating methyl group at the C8 position, and an electrophilic ethyl ester at the C5 position, this compound serves as a critical intermediate for synthesizing macrocyclic therapeutics and kinase inhibitors. This whitepaper provides an authoritative analysis of its physicochemical properties, structural regioselectivity, and validated experimental workflows.

Structural Elucidation & Regioselective Synthesis

The synthesis of the 8-methylquinoline-5-carboxylate core is traditionally achieved via a modified Skraup reaction. By reacting ethyl 3-amino-4-methylbenzoate with glycerol in the presence of sulfuric acid and an oxidizing agent, the quinoline ring is forged.

The Causality of Regioselectivity: A common challenge in quinoline synthesis is the formation of regioisomers. However, in this specific substrate, ring closure occurs with 100% regioselectivity at the C6 position of the aniline precursor. Cyclization at the C4 position is sterically and electronically prohibited; the C2 position is already occupied by a methyl group. Forming a bond at C4 would require a pentavalent carbon or an impossible bridgehead double bond violation within the aromatic system. This structural constraint guarantees the exclusive formation of the 5-carboxylate isomer over the 7-carboxylate isomer, streamlining downstream purification,[1].

Physicochemical Properties

Understanding the physical and chemical parameters of this compound is critical for optimizing reaction conditions, particularly regarding solubility and phase-transfer behaviors during workup.

PropertyValue / DescriptionMethod / Condition
CAS Number 82967-39-3Standard Registry
Molecular Formula C13H13NO2-
Molecular Weight 215.25 g/mol -
Appearance Pale yellow to off-white solidRoom Temperature
Density ~1.18 g/cm³ (Predicted)20 °C
Boiling Point ~330-350 °C (Predicted)760 mmHg
pKa (Conjugate Acid) ~4.5Aqueous, 25 °C
LogP (Octanol/Water) ~2.8Computed
Solubility Soluble in EtOH, THF, DCM; Insoluble in H2O25 °C

Chemical Reactivity & Derivatization Pathways

The orthogonal reactivity of the basic quinoline nitrogen and the C5 ester allows for divergent synthetic applications. The ester can be hydrolyzed to the free acid for amide coupling, or reduced to a primary alcohol for etherification.

Reactivity Core Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3) Hydrolysis Base-Catalyzed Hydrolysis (NaOH / EtOH / H2O) Core->Hydrolysis Reduction Hydride Reduction (LiAlH4 / THF, 0°C) Core->Reduction Salt Protonation (HCl / Et2O) Core->Salt Acid 8-Methylquinoline-5-carboxylic acid (CFTR Modulator Intermediate) Hydrolysis->Acid Alcohol (8-Methylquinolin-5-yl)methanol (Kinase Inhibitor Precursor) Reduction->Alcohol HClSalt Quinolinium Hydrochloride Salt (Enhanced Aqueous Solubility) Salt->HClSalt

Figure 1: Divergent chemical derivatization pathways for Ethyl 8-methylquinoline-5-carboxylate.

Application in Drug Discovery

Recent advancements in medicinal chemistry have highlighted the utility of 8-methylquinoline-5-carboxylate derivatives. Most notably, they are heavily featured in the synthesis of macrocyclic Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. These compounds act in combination with CFTR correctors and potentiators to restore chloride channel function in patients suffering from cystic fibrosis[2]. The 5-carboxylate acts as a critical anchor point for macrocyclization, while the 8-methyl group provides essential steric bulk to lock the active conformation of the drug.

Self-Validating Experimental Protocols

Protocol 1: Isoelectric Saponification to the Free Acid

Objective: Hydrolyze the ethyl ester to 8-methylquinoline-5-carboxylic acid while maximizing isolated yield via precise isoelectric precipitation.

Workflow Step1 1. Dissolution Dissolve ester in 4:1 EtOH/H2O Step2 2. Base Addition Add 2.0 eq NaOH dropwise at 0°C Step1->Step2 Step3 3. Thermal Activation Reflux at 80°C for 4 hours Step2->Step3 Step4 4. IPC Monitoring Confirm >99% conversion via LC-MS Step3->Step4 Step5 5. Isoelectric Precipitation Adjust to pH 4.05 with 1M HCl Step4->Step5 Step6 6. Isolation & Drying Filter and dry under vacuum (50°C) Step5->Step6

Figure 2: Self-validating experimental workflow for the isoelectric isolation of the free acid.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g (46.4 mmol) of Ethyl 8-methylquinoline-5-carboxylate in 100 mL of a 4:1 Ethanol/Water mixture. Causality: The mixed solvent system ensures the lipophilic ester dissolves in the organic phase while providing enough aqueous character to dissolve the incoming sodium hydroxide, preventing biphasic reaction stalling.

  • Base Addition: Cool the mixture to 0 °C and add 2.0 equivalents (3.71 g) of NaOH dissolved in 10 mL of water dropwise.

  • Thermal Activation: Heat the reaction to 80 °C (reflux) for 4 hours.

  • IPC Monitoring (Self-Validation): Sample 50 µL of the reaction mixture, quench in 1 mL of 1% formic acid in acetonitrile, and analyze via LC-MS. Proceed only when the ester peak (m/z 216[M+H]+) is <1% relative to the acid peak (m/z 188 [M+H]+).

  • Isoelectric Precipitation: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol. Dilute the aqueous residue with 50 mL of water. Using a calibrated pH meter, carefully add 1M HCl dropwise until the pH reaches exactly 4.05 . Causality: The quinoline nitrogen (pKa ~4.5) and the carboxylic acid (pKa ~3.6) create an isoelectric point (pI) at pH 4.05. Targeting this exact pH ensures the formation of the neutral zwitterion, crashing the product out of the aqueous phase and preventing yield loss to soluble protonated or deprotonated species.

  • Isolation: Filter the resulting heavy white precipitate through a sintered glass funnel. Wash with cold water (2 x 20 mL) and dry in a vacuum oven at 50 °C to constant weight.

Protocol 2: Hydride Reduction to (8-Methylquinolin-5-yl)methanol

Objective: Reduce the ester to the primary alcohol for subsequent cross-coupling.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Purge a dry, 250 mL round-bottom flask with argon. Add 5.0 g (23.2 mmol) of the ester and dissolve in 50 mL of anhydrous THF.

  • Hydride Addition: Cool the solution to 0 °C. Slowly add 25.5 mL of a 1.0 M solution of Lithium Aluminum Hydride (LiAlH4) in THF (1.1 eq). Causality: A slight excess of LiAlH4 is used to ensure complete reduction, but the temperature is kept strictly at 0 °C to prevent over-reduction or nucleophilic attack at the quinoline ring.

  • Reaction: Stir at 0 °C for 2 hours.

  • Fieser Workup (Self-Validation): Quench the reaction sequentially with 1.0 mL of water, 1.0 mL of 15% aqueous NaOH, and 3.0 mL of water. Causality: The Fieser method transforms the gelatinous aluminum salts into a granular, easily filterable white solid, preventing emulsion formation and trapping of the product.

  • Isolation: Filter the granular salts over a pad of Celite, wash the filter cake with hot ethyl acetate, and concentrate the filtrate in vacuo to yield the pure alcohol.

References

  • Title: Ethyl 8-methylquinoline-5-carboxylate | ChemScene Source: Chemikart URL: [Link]

  • Title: WO2024056791A1 - Combination of macrocyclic cftr modulators with cftr correctors and / or cftr potentiators Source: Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to Ethyl 8-methylquinoline-5-carboxylate: Physicochemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 8-methylquinoline-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 8-methylquinoline-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore plausible synthetic pathways with detailed experimental considerations, and discuss its potential applications based on the well-established bioactivity of the quinoline scaffold.

Core Compound Characteristics

Ethyl 8-methylquinoline-5-carboxylate is a derivative of quinoline, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The structural features of this particular molecule—a methyl group at the 8-position and an ethyl carboxylate at the 5-position—are anticipated to modulate its chemical and biological properties.

Molecular Structure and Physicochemical Properties

The chemical structure of Ethyl 8-methylquinoline-5-carboxylate is defined by the IUPAC name ethyl 8-methylquinoline-5-carboxylate. Based on this, the molecular formula is determined to be C₁₃H₁₃NO₂.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂Calculated
Molecular Weight 215.25 g/mol Calculated
Exact Mass 215.09463 DaCalculated

The exact mass is the monoisotopic mass calculated using the most abundant isotope of each element. This value is critical for high-resolution mass spectrometry analysis, allowing for unambiguous identification of the compound. A related isomer, ethyl 5-methylquinoline-8-carboxylate, shares the same molecular formula and consequently, the same molecular weight.[1]

Synthesis of Ethyl 8-methylquinoline-5-carboxylate: A Proposed Pathway

The proposed synthesis can be dissected into two main stages: the formation of the 8-methylquinoline-5-carboxylic acid precursor, followed by its esterification.

Synthesis of 8-methylquinoline-5-carboxylic acid

A plausible route to the carboxylic acid precursor involves a modified Doebner-von Miller reaction. This reaction facilitates the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[2]

Reaction: 3-Amino-2-methylbenzoic acid reacts with an α,β-unsaturated aldehyde (e.g., acrolein, generated in situ from glycerol) in the presence of an oxidizing agent and a strong acid.

Causality of Experimental Choices:

  • Starting Material: 3-Amino-2-methylbenzoic acid is selected as it provides the necessary precursors for the final product: the aniline group for quinoline ring formation, the methyl group at the desired position (which will become position 8 on the quinoline ring), and the carboxylic acid group (which will be at position 5).

  • Reagents: Glycerol is a common and inexpensive source for the in situ generation of acrolein upon dehydration with a strong acid like sulfuric acid. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is required for the final aromatization step to form the quinoline ring.

  • Catalyst: A strong acid, typically sulfuric acid, is essential to catalyze the reaction by protonating the carbonyl group of the α,β-unsaturated aldehyde, making it more susceptible to nucleophilic attack by the aniline.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 3-amino-2-methylbenzoic acid to a mixture of concentrated sulfuric acid and an oxidizing agent (e.g., arsenic pentoxide).

  • Addition of Reagent: While stirring vigorously, slowly add glycerol to the reaction mixture. The addition should be controlled to manage the exothermic nature of the reaction.

  • Reaction Conditions: Heat the mixture to a temperature of 120-140°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude 8-methylquinoline-5-carboxylic acid.

  • Purification: Filter the precipitate, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Esterification of 8-methylquinoline-5-carboxylic acid

The final step is the conversion of the carboxylic acid to its corresponding ethyl ester. Fischer esterification is a classic and efficient method for this transformation.[5]

Reaction: 8-methylquinoline-5-carboxylic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid.

Causality of Experimental Choices:

  • Reagents: An excess of ethanol is used to drive the equilibrium towards the formation of the ester, as per Le Chatelier's principle.

  • Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the ethanol.

Experimental Protocol:

  • Reaction Setup: Suspend 8-methylquinoline-5-carboxylic acid in a large excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 8-methylquinoline-5-carboxylate can be further purified by column chromatography on silica gel.

Synthesis_Pathway cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Fischer Esterification A 3-Amino-2-methylbenzoic acid C 8-Methylquinoline-5-carboxylic acid A->C Reaction B Glycerol + H₂SO₄ + Oxidant B->C Reagents E Ethyl 8-methylquinoline-5-carboxylate C->E Reaction D Ethanol + H₂SO₄ (cat.) D->E Reagents

Caption: Proposed two-step synthesis of Ethyl 8-methylquinoline-5-carboxylate.

Potential Applications in Drug Discovery and Materials Science

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[6][7][8] The specific substitution pattern of Ethyl 8-methylquinoline-5-carboxylate suggests several areas of potential interest for researchers.

Anticancer and Antimicrobial Potential

Derivatives of 8-methylquinoline have been investigated for their biological activities. For instance, functionalization of the 8-methyl group has been a strategy to develop novel bioactive compounds.[6] Furthermore, various quinoline derivatives have shown promise as anticancer agents.[9] The presence of the ester functional group in Ethyl 8-methylquinoline-5-carboxylate provides a handle for further chemical modification to explore structure-activity relationships and develop more potent and selective therapeutic agents.

Fluorescent Probes and Materials

Quinoline derivatives are known for their fluorescent properties, which can be tuned by altering the substitution pattern on the quinoline ring.[10] The extended π-system of the quinoline core in Ethyl 8-methylquinoline-5-carboxylate suggests it may possess interesting photophysical properties. This could lead to its application as a fluorescent probe for biological imaging or as a building block for novel organic light-emitting diodes (OLEDs) and other advanced materials.

Conclusion

Ethyl 8-methylquinoline-5-carboxylate, with a molecular weight of 215.25 g/mol and an exact mass of 215.09463 Da, represents a valuable target for synthetic and medicinal chemists. While its specific properties are yet to be extensively documented, its structural relationship to a wide array of bioactive and functional molecules makes it a compound of significant interest. The proposed synthetic pathway, based on established and reliable organic reactions, provides a clear roadmap for its preparation in the laboratory. Further investigation into the biological and photophysical properties of this molecule is warranted and could lead to the development of novel therapeutics and advanced materials.

References

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Parmar, D., Kumar, R., & Sharma, U. (2025). C(sp)−H Bond Functionalization of 8‐Methylquinolines. Chemistry – An Asian Journal.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11910, 8-Methylquinoline. Retrieved from [Link]

  • Naidoo, R. (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
  • Pearce, D. A., Jotterand, N., Carrico, I. S., & Imperiali, B. (2001). Derivatives of 8-Hydroxy-2-methylquinoline Are Powerful Prototypes for Zinc Sensors in Biological Systems. Journal of the American Chemical Society, 123(21), 5160–5161.
  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • National Toxicology Program. (2001). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 283816, Ethyl quinoline-5-carboxylate. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Saadeh, H. A. (2021). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry, 14(12), 103445.
  • Vibrational spectroscopic studies and molecular docking study of 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid. (2016). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 453-463.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). RSC Medicinal Chemistry.
  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. (2022). Journal of Chemistry, 2022.
  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. (2012). The Journal of Organic Chemistry, 77(17), 7493-7503.
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules, 27(13), 4321.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Xu, Z., Yang, X., Yin, S., & Qiu, R. (2023). C5–H esterification of 8-aminoquinolines with AcOH. Green Chemistry.
  • Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Recent Advances in the Synthesis of Carboxylic Acid Esters. (2018). IntechOpen.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Foundational

Comprehensive NMR Spectral Analysis of Ethyl 8-methylquinoline-5-carboxylate: A Technical Guide for Structural Elucidation

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Molecule: Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3)[1] Executive Summary Ethyl 8-methylquinoline-5-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Molecule: Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3)[1]

Executive Summary

Ethyl 8-methylquinoline-5-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized in the design of pharmaceutical agents, particularly in the development of kinase inhibitors and anti-infective compounds. Accurate structural elucidation of this molecule is paramount for downstream synthetic validation. This whitepaper provides an in-depth, authoritative guide to the Nuclear Magnetic Resonance (NMR) spectral characteristics of Ethyl 8-methylquinoline-5-carboxylate, synthesizing theoretical predictive models with field-proven empirical data from closely related quinoline analogs[2][3].

By analyzing the specific electronic environments—such as the anisotropic deshielding caused by the C-5 ester and the inductive effects of the C-8 methyl group—this guide offers a self-validating framework for spectral interpretation.

Structural Dynamics and Magnetic Environments

To accurately assign the NMR spectra, one must first understand the electronic topology of the molecule. The quinoline core is an electron-deficient aromatic system. The substituents at C-5 (ethyl carboxylate) and C-8 (methyl) exert distinct electronic and steric effects:

  • The C-5 Ethyl Carboxylate Group: The carbonyl oxygen of the ester group sits in close spatial proximity to the H-4 proton on the pyridine ring. This creates a strong magnetic anisotropic deshielding zone, pulling the H-4 resonance significantly downfield[3].

  • The C-8 Methyl Group: This electron-donating group slightly shields the adjacent H-7 proton via inductive effects (+I), while its own protons resonate as a distinct singlet in the aliphatic region[2][4].

Deshielding_Effect A C-5 Ethyl Carboxylate (Carbonyl Oxygen) B Magnetic Anisotropy & Electron Withdrawal A->B Inductive/Spatial C H-4 Proton Deshielding (Downfield Shift ~9.25 ppm) B->C Through-Space Effect

Fig 1: Mechanistic pathway of the anisotropic deshielding effect on the H-4 proton.

Quantitative Data Presentation: NMR Assignments

The following tables synthesize the expected 1 H and 13 C NMR spectral data based on empirical literature values for 8-methylquinoline[2][4] and ethyl quinoline-5-carboxylate derivatives[3]. Data is referenced to Tetramethylsilane (TMS) at 0.00 ppm in CDCl 3​ .

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-4 9.25dd8.6, 1.51HStrongly deshielded by the spatial proximity of the C-5 carbonyl oxygen[3].
H-2 8.95dd4.2, 1.51HDeshielded by the adjacent electronegative nitrogen atom[2].
H-6 8.15d7.51HOrtho to the electron-withdrawing ester group.
H-3 7.55dd8.6, 4.21HMeta to the nitrogen; couples with H-2 and H-4[2].
H-7 7.50d7.51HOrtho to the C-8 methyl group; exhibits ortho-coupling with H-6.
-OCH 2​ - 4.45q7.12HEthyl ester methylene protons, deshielded by the adjacent oxygen[3].
C-8 CH 3​ 2.85s-3HAromatic methyl group, typical shift for 8-methylquinolines[2].
-CH 3​ 1.45t7.13HEthyl ester terminal methyl protons[3].
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Carbon TypeChemical Shift ( δ , ppm)Assignment
C=O 167.0Ester carbonyl carbon[3].
C-2 (Ar) 150.5Directly adjacent to the quinoline nitrogen[2].
C-8a (Ar) 148.0Bridgehead carbon adjacent to nitrogen.
C-8 (Ar) 140.0Quaternary carbon bearing the methyl group.
C-4 (Ar) 135.0Para to the nitrogen.
C-6 (Ar) 130.0Aromatic methine carbon.
C-7 (Ar) 128.0Aromatic methine carbon.
C-4a (Ar) 127.0Bridgehead carbon.
C-5 (Ar) 125.0Quaternary carbon bearing the ester group.
C-3 (Ar) 122.0Aromatic methine carbon.
-OCH 2​ - 61.5Aliphatic methylene carbon attached to oxygen[3].
C-8 CH 3​ 18.5Aromatic methyl carbon[2].
-CH 3​ 14.5Aliphatic terminal methyl carbon[3].

Experimental Protocols: Self-Validating NMR Workflow

To ensure high-fidelity data acquisition that meets regulatory and peer-review standards, the following step-by-step methodology must be strictly adhered to. The causality behind these steps is rooted in maximizing the signal-to-noise ratio (SNR) while preventing solvent-induced chemical shift artifacts.

Phase 1: Sample Preparation
  • Solvent Selection: Utilize high-purity Deuterated Chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS. Causality: CDCl 3​ is chosen because Ethyl 8-methylquinoline-5-carboxylate lacks exchangeable protons (e.g., -OH, -NH), meaning deuterium exchange is not a concern, and the molecule's lipophilic nature ensures complete dissolution.

  • Concentration: Dissolve exactly 25 mg of the analyte in 0.6 mL of CDCl 3​ . Causality: This concentration provides an optimal number of spins for a 1D 1 H scan within 16 scans, and yields a high-quality 13 C spectrum within 1,024 scans without causing viscosity-induced line broadening.

  • Filtration: Pass the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube. Causality: Particulate matter creates magnetic susceptibility gradients, which degrade the homogeneity of the magnetic field and result in poor peak resolution.

Phase 2: Instrument Calibration & Acquisition
  • Temperature Equilibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer and allow 5 minutes for thermal equilibration at 298 K.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl 3​ . Perform gradient shimming (Z1-Z5) until the lock level is stable and maximized. Causality: Precise shimming ensures a uniform magnetic field ( B0​ ) across the sample, allowing for the resolution of fine J -couplings (e.g., the 1.5 Hz meta-coupling between H-2 and H-4).

  • Pulse Sequence ( 1 H): Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16-32 scans.

  • Pulse Sequence ( 13 C): Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 1,024-2,048 scans depending on the desired SNR.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Signal Processing (FT, Phase Correction) C->D E Structural Elucidation & Peak Assignment D->E

Fig 2: Step-by-step NMR workflow for structural elucidation of quinoline derivatives.

Phase 3: Data Processing
  • Fourier Transform: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Causality: This mathematically enhances the SNR without significantly sacrificing spectral resolution.

  • Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to integrate the peaks accurately.

  • Referencing: Calibrate the spectrum by setting the TMS singlet to exactly 0.00 ppm. Alternatively, reference the residual CHCl 3​ solvent peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

References

  • Chemikart. "Ethyl 8-methylquinoline-5-carboxylate | ChemScene | Chemikart." Chemikart.com. Available at: [Link]

  • SpectraBase. "8-Methylquinoline - SpectraBase." John Wiley & Sons, Inc. Available at: [Link][4]

  • The Journal of Organic Chemistry. "Switchable, Reagent-Controlled C(sp3)-H Selective Iodination and Acetoxylation of 8-Methylquinolines." ACS Publications. Available at:[Link][2]

  • RSC Advances. "tert-Butyl Nitrite-mediated Radical Cyclization of Tetrazole Amines and Alkynes toward Tetrazolo[1,5-a]quinolines." Royal Society of Chemistry. Available at: [Link][3]

Sources

Exploratory

Technical Whitepaper: Preliminary Investigation of Ethyl 8-methylquinoline-5-carboxylate in Organic Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern organic synthesis and medicinal chemistry, the strategic selectio...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern organic synthesis and medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for accelerating library generation and late-stage functionalization. Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3) [1] represents a highly versatile, yet underexplored, heteroaromatic scaffold. Featuring an electron-deficient quinoline core, an oxidizable C8-methyl group, and a hydrolyzable C5-ethyl ester, this molecule serves as a critical node in divergent synthetic pathways.

This technical guide explores the mechanistic rationale, physical properties, and validated experimental protocols for utilizing Ethyl 8-methylquinoline-5-carboxylate. Specifically, we examine its role as a substrate in palladium-catalyzed electrochemical C–H acetoxylation[2] and its application as a macrocyclic precursor in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[3].

Structural Analysis & Mechanistic Rationale

The synthetic utility of Ethyl 8-methylquinoline-5-carboxylate is dictated by the orthogonal reactivity of its functional groups. Understanding the electronic and steric interplay within this molecule is essential for rational reaction design.

The Quinoline Nitrogen as a Directing Group (DG)

The quinoline nitrogen possesses a lone pair of electrons orthogonal to the aromatic π -system, making it an ideal σ -donor for transition metals (e.g., Pd, Ru, Rh). Upon coordination to Palladium(II), the metal center is brought into strict spatial proximity (approx. 2.5 Å) to the C8-methyl group. This stereoelectronic pre-organization dramatically lowers the activation energy required for C(sp3)–H bond cleavage, facilitating the formation of a stable 5-membered palladacycle intermediate[2].

Electronic Modulation via the C5-Carboxylate

The ethyl ester at the C5 position exerts a strong electron-withdrawing (-M, -I) effect on the quinoline ring.

  • Causality in Catalysis: By reducing the electron density of the heteroaromatic core, the C5-carboxylate renders the palladacycle intermediate more resistant to deleterious over-oxidation or non-specific electrophilic aromatic substitution, thereby funneling the reaction toward the desired functionalization at the C8 position[4].

  • Causality in Medicinal Chemistry: The ester serves as a protected carboxylic acid, allowing for harsh upstream transformations (e.g., cross-coupling or halogenation) before being unmasked via basic hydrolysis for late-stage amidation or macrocyclization[3].

Quantitative Data & Properties

To ensure reproducibility in scale-up operations, the fundamental physicochemical properties and optimized catalytic parameters are summarized below.

Table 1: Physicochemical Profile of Ethyl 8-methylquinoline-5-carboxylate [1]

PropertyValueRationale / Implication
CAS Number 82967-39-3Unique identifier for procurement and safety tracking.
Molecular Formula C13H13NO2Indicates a degree of unsaturation of 8.
Molecular Weight 215.25 g/mol Used for precise stoichiometric calculations.
Solubility Profile Soluble in DCM, EtOAc, MeCN; Insoluble in H2ODictates the choice of biphasic or organic reaction media.

Table 2: Optimized Parameters for Electrochemical C(sp3)–H Acetoxylation [2][4]

ParameterOptimized ConditionMechanistic Purpose
Catalyst 10 mol % Pd(OAc)2Initiates N-directed C-H activation.
Solvent System MeCN / 20% AcOH (v/v)Solubilizes the substrate; AcOH provides the acetate nucleophile.
Electrolyte 0.5 M TMAOAcTetramethylammonium acetate maintains ionic conductivity and acts as a base.
Current / Time 8 mA (Constant Current) / 6 hDecouples oxidation from C-H activation; drives Pd(II) to Pd(IV) safely.
Yield (Isolated) ~73% (Based on methyl ester analog)Demonstrates high efficiency without chemical oxidants.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Every reagent choice and operational step is grounded in chemical causality to ensure high fidelity and yield.

Protocol A: Palladium-Catalyzed Electrochemical C–H Acetoxylation

Grounding: Adapted from the methodology for 8-methylquinoline derivatives established in ACS Organic Letters.[2][4]

Objective: To selectively oxidize the C8-methyl group to an acetoxymethyl group without utilizing harsh chemical oxidants (e.g., PhI(OAc)2) that could hydrolyze the C5-ester.

Step-by-Step Methodology:

  • Electrolyte Preparation: In a rigorously dried volumetric flask, prepare a stock solution of 0.5 M Tetramethylammonium acetate (TMAOAc) in a solvent mixture of Acetonitrile (MeCN) and Glacial Acetic Acid (AcOH) at an 80:20 (v/v) ratio. Why: TMAOAc provides the necessary ionic conductivity for electrolysis while simultaneously serving as the acetate source for the final reductive elimination step.

  • Reaction Assembly: To an undivided, three-port electrochemical cell equipped with a glassy carbon working electrode and a platinum wire counter electrode, add Ethyl 8-methylquinoline-5-carboxylate (0.4 mmol) and Palladium(II) acetate (10 mol %, 0.04 mmol).

  • Solvent Addition: Transfer 4.0 mL of the prepared electrolyte stock solution into the cell. Stir vigorously at 400 rpm to ensure complete dissolution of the Pd catalyst.

  • Electrolysis: Subject the mixture to constant current electrolysis at 8 mA. Maintain the reaction temperature at 75 °C using a thermostated oil bath. Why: Elevated temperature provides the thermal energy required to overcome the activation barrier of C(sp3)-H cleavage, while the 8 mA current precisely controls the rate of anodic oxidation of the palladacycle.

  • Termination & Workup: After 6 hours (or upon passing approx. 2.5 F/mol of charge), terminate the electrolysis. Dilute the reaction mixture with Dichloromethane (DCM, 15 mL) and wash with saturated aqueous Na2CO3 (3 × 10 mL) to neutralize the acetic acid.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (gradient: 0-45% EtOAc in hexanes) to isolate the acetoxylated product.

CH_Activation A Ethyl 8-methylquinoline- 5-carboxylate B Pd(OAc)2 Coordination (N-Directing Group) A->B C C(sp3)-H Cleavage (Palladacycle Intermediate) B->C D Anodic Oxidation [Pd(II) -> Pd(IV)] C->D E Reductive Elimination (Acetoxylated Product) D->E

Fig 1: Pd-catalyzed electrochemical C(sp3)-H acetoxylation cycle.

Protocol B: Ester Hydrolysis for CFTR Macrocycle Precursors

Grounding: Adapted from WIPO Patent WO2022194399A1 for the synthesis of CFTR modulators.[3][5]

Objective: To unmask the C5-carboxylic acid for downstream peptide coupling, a critical step in synthesizing macrocyclic therapeutics for cystic fibrosis.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the functionalized Ethyl 8-methylquinoline-5-carboxylate derivative (approx. 1.0 mmol) in 5.0 mL of Dichloromethane (DCM). Why: DCM ensures the highly lipophilic quinoline derivative remains entirely in solution.

  • Base Addition: Slowly add 1.5 mL of a 16% aqueous Sodium Hydroxide (NaOH) solution dropwise at 0 °C. Why: The biphasic nature of the reaction (DCM/Water) requires vigorous stirring. Cooling to 0 °C prevents unwanted degradation of any sensitive functional groups (e.g., Boc-protected amines) added during prior steps.

  • Hydrolysis: Remove the ice bath and allow the reaction mixture (RM) to stir at ambient temperature (20-25 °C) for 1 hour. Monitor the disappearance of the starting material via TLC (Eluent: 1:1 EtOAc/Hexanes).

  • Concentration: Once complete, concentrate the RM in vacuo to remove the DCM. Co-evaporate the resulting aqueous residue with fresh DCM (2 × 5 mL) to remove trace organic impurities.

  • Acidification & Purification: Carefully acidify the aqueous layer with 1M HCl to pH 4 to precipitate the free carboxylic acid. Purify the resulting crude via preparative HPLC (Basic conditions) to yield the pure quinoline-5-carboxylic acid derivative as a solid.

Synthetic_Workflow cluster_0 Pathway A: C-H Functionalization cluster_1 Pathway B: Macrocyclization (CFTR) Start Ethyl 8-methylquinoline-5-carboxylate (Starting Material) A1 Electrochemical Acetoxylation (Pd-Catalyzed) Start->A1 B1 Ester Hydrolysis (NaOH/H2O) Start->B1 A2 8-Acetoxymethyl Derivative A1->A2 B2 Peptide Coupling / Amidation B1->B2

Fig 2: Divergent synthetic workflows for Ethyl 8-methylquinoline-5-carboxylate.

Conclusion

Ethyl 8-methylquinoline-5-carboxylate is a highly programmable scaffold. By exploiting the N-directing capability of the quinoline ring, chemists can achieve precise, late-stage C(sp3)–H functionalization of the 8-methyl group via advanced electrochemical techniques[2]. Concurrently, the robust nature of the C5-ethyl ester allows it to survive these oxidative conditions, preserving a vital handle for subsequent macrocyclization in targeted drug discovery programs, such as CFTR modulation[3]. Mastery of these orthogonal reactivities is essential for maximizing the utility of this building block in modern organic synthesis.

References

  • Title: Palladium-Catalyzed C–H Bond Acetoxylation via Electrochemical Oxidation Source: Organic Letters, American Chemical Society (ACS), 2017. URL: [Link]

  • Title: Macrocycles en tant que modulateurs de CFTR (Macrocycles as CFTR Modulators)

Sources

Foundational

A Technical Guide to the X-ray Crystallography of Ethyl 8-methylquinoline-5-carboxylate: From Crystal Growth to Structural Elucidation

This guide provides a comprehensive technical overview of the methodologies and considerations for determining the single-crystal X-ray structure of Ethyl 8-methylquinoline-5-carboxylate. While a public crystal structure...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies and considerations for determining the single-crystal X-ray structure of Ethyl 8-methylquinoline-5-carboxylate. While a public crystal structure for this specific molecule is not available in crystallographic databases as of the last search, this document serves as a detailed roadmap for researchers in structural chemistry and drug development. We will leverage data from analogous quinoline carboxylate structures to inform our experimental design and data interpretation, ensuring a robust and scientifically sound approach.

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The precise three-dimensional arrangement of atoms, as revealed by X-ray crystallography, is paramount for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and advancing drug design.

Part 1: The Foundational Stage: Synthesis and Crystal Cultivation

The journey to a crystal structure begins with the synthesis of high-purity material. The purity of the starting material is critical; impurities can inhibit crystallization or lead to disordered crystal lattices.

Synthesis of Ethyl 8-methylquinoline-5-carboxylate

The synthesis of quinoline derivatives can be achieved through various established methods, such as the Skraup or Friedländer synthesis.[3] For the target molecule, a plausible route would involve the condensation of an appropriately substituted aniline with a β-keto ester.

The Art of Crystallization: A Game of Patience and Precision

Obtaining diffraction-quality single crystals is often the most challenging step. The ideal crystal should be a single, well-ordered lattice, free of significant defects. For a molecule like Ethyl 8-methylquinoline-5-carboxylate, several crystallization techniques should be explored in parallel.

Experimental Protocol: Screening for Crystallization Conditions

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane).

  • Slow Evaporation: Prepare saturated or near-saturated solutions in suitable solvents in small vials. Cover the vials with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

  • Vapor Diffusion (Hanging and Sitting Drop): This is a highly effective technique for small molecules.

    • Hanging Drop: A small drop (1-2 µL) of the compound solution is pipetted onto a siliconized glass coverslip. This slip is then inverted and sealed over a well containing a reservoir solution of a precipitant.

    • Sitting Drop: Similar to the hanging drop, but the drop of the compound solution is placed on a post within the well.

  • Cooling: Slowly cooling a saturated solution can induce crystallization. This should be done in a controlled manner, for instance, by placing the solution in a Dewar flask with a warming solvent.

The choice of solvent and technique is crucial. For similar quinoline carboxylates, recrystallization from common organic solvents like methanol or acetonitrile has proven effective.[1]

Part 2: The Experiment: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the next step is to subject them to X-ray diffraction analysis.

Crystal Mounting and Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage.

Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections. Software such as SHELX is commonly used for structure solution and refinement.

The process follows a logical workflow:

Xray_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray Exposure C Data Processing (Integration & Scaling) B->C Raw Diffraction Images D Space Group Determination C->D Reflection Intensities E Structure Solution (e.g., Direct Methods) D->E Unit Cell & Symmetry F Structure Refinement E->F Initial Atomic Model G Validation & CIF Generation F->G Refined Structure

Caption: Workflow for X-ray Crystal Structure Determination.

Part 3: Interpreting the Results: A Deep Dive into the Crystal Structure

While we do not have the specific data for Ethyl 8-methylquinoline-5-carboxylate, we can predict the key crystallographic parameters based on analogous structures.

Expected Crystallographic Parameters

The following table summarizes typical crystallographic data for related quinoline derivatives, which can serve as a benchmark for Ethyl 8-methylquinoline-5-carboxylate.

ParameterEthyl 2-chloro-6-methylquinoline-3-carboxylate[4]5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline[5]Expected for Target Compound
Crystal System TriclinicMonoclinicMonoclinic or Triclinic
Space Group P1P2₁/cCommon centrosymmetric space group
a (Å) 6.0391 (5)9.775 (1)5 - 15
b (Å) 7.2986 (6)15.868 (1)7 - 20
c (Å) 13.4323 (12)9.799 (1)10 - 25
α (°) ** 98.238 (6)9090
β (°) 90.123 (5)113.50 (1)90 - 115
γ (°) 96.429 (6)9090
Volume (ų) **582.16 (9)1391.1 (2)~1000 - 1800
Z 242 or 4
R-factor 0.028Not specified< 0.05 for a good quality structure
Molecular Geometry and Conformation

The crystal structure will reveal precise bond lengths, bond angles, and torsion angles. Key features to analyze for Ethyl 8-methylquinoline-5-carboxylate would include:

  • Planarity of the Quinoline Ring: The quinoline ring system is expected to be largely planar.

  • Orientation of the Ethyl Carboxylate Group: The dihedral angle between the plane of the quinoline ring and the ester group will be a critical conformational parameter. In similar structures, this angle can vary significantly, influencing crystal packing.[4][6]

  • Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. For instance, C-H···O or C-H···N interactions are commonly observed in such crystal structures.[5][6]

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A_quinoline Quinoline Ring B_quinoline Quinoline Ring A_quinoline->B_quinoline π-π Stacking A_ester Ester Group A_ester->B_quinoline C-H···N Interaction B_ester Ester Group

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl 8-methylquinoline-5-carboxylate

Here is a comprehensive, step-by-step application note for the synthesis of Ethyl 8-methylquinoline-5-carboxylate, designed for medicinal chemists and drug development professionals. Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, step-by-step application note for the synthesis of Ethyl 8-methylquinoline-5-carboxylate, designed for medicinal chemists and drug development professionals.

Introduction & Mechanistic Rationale

Ethyl 8-methylquinoline-5-carboxylate is a highly valuable heterocyclic scaffold, frequently utilized as a building block in the design of macrocyclic CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators[1]. The presence of the 8-methyl group provides critical steric constraints that influence the conformational geometry of downstream macrocycles, while the 5-carboxylate acts as a versatile handle for amidation or cross-coupling.

This protocol details a robust, two-step synthesis starting from commercially available 3-amino-4-methylbenzoic acid. The workflow leverages a modified Skraup cyclization to construct the quinoline core[2], followed by a thionyl chloride-mediated esterification to overcome the inherent low nucleophilicity of the zwitterionic intermediate.

Experimental Workflow

Pathway cluster_0 Step 1: Skraup Cyclization cluster_1 Step 2: Esterification A 3-Amino-4-methylbenzoic acid + Glycerol B Dehydration & Michael Addition (H2SO4, 150°C) A->B C Aromatization (Nitrobenzene) B->C D 8-Methylquinoline-5-carboxylic acid (Intermediate) C->D E Acid Activation (SOCl2 in EtOH, 0°C) D->E F Nucleophilic Acyl Substitution (Reflux, 80°C) E->F G Ethyl 8-methylquinoline-5-carboxylate (Final Product) F->G

Workflow for the two-step synthesis of Ethyl 8-methylquinoline-5-carboxylate.

Step 1: Synthesis of 8-Methylquinoline-5-carboxylic acid (Skraup Cyclization)

Causality & Design: The Skraup reaction constructs the quinoline core by reacting an aniline (3-amino-4-methylbenzoic acid) with glycerol in the presence of concentrated sulfuric acid. Sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the highly reactive α,β-unsaturated aldehyde (acrolein) in situ, and it catalyzes the subsequent Michael addition of the aniline. Ring closure occurs via electrophilic aromatic substitution. To drive the reaction to the fully aromatic quinoline, nitrobenzene is employed as a mild in situ oxidizing agent, aromatizing the intermediate dihydroquinoline[3].

Table 1: Reagents for Skraup Cyclization

ReagentMW ( g/mol )EquivalentsAmountRole
3-Amino-4-methylbenzoic acid151.161.05.1 g (33.7 mmol)Starting Material
Glycerol92.094.210.5 mLCarbon Source (Acrolein precursor)
Nitrobenzene123.110.863.0 mLOxidizing Agent
Sulfuric Acid (conc.)98.08Excess7.5 mLCatalyst / Dehydrating Agent

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-amino-4-methylbenzoic acid (5.1 g), glycerol (10.5 mL), and nitrobenzene (3.0 mL).

  • Acid Addition: Cool the flask in an ice bath. Slowly add concentrated H₂SO₄ (7.5 mL) dropwise to manage the highly exothermic mixing process.

  • Cyclization: Transfer the flask to an oil bath and heat under gentle reflux (approx. 140–150 °C) for 5 hours. The mixture will turn dark brown/black.

  • Quench: Allow the reaction to cool to room temperature, then pour the viscous mixture over 50 g of crushed ice.

  • Basification & Extraction: Slowly add concentrated ammonium hydroxide (NH₄OH) until the solution is strongly basic (pH > 10). Extract the aqueous layer with diethyl ether (3 × 50 mL).

    • Expert Insight: This extraction step is a critical self-validating phase. The basic conditions ensure the quinoline-carboxylic acid remains in the aqueous phase as a water-soluble ammonium salt, while unreacted nitrobenzene and its reduced byproducts partition safely into the ether layer[3].

  • Isoelectric Precipitation: Boil the aqueous layer with activated charcoal (1.0 g) for 10 minutes to remove polymeric impurities, then filter hot through a pad of Celite. To the hot filtrate, add glacial acetic acid dropwise until the pH reaches approximately 4.5.

    • Expert Insight: Acetic acid buffers the solution at the exact isoelectric point of the zwitterionic 8-methylquinoline-5-carboxylic acid. Because the neutral zwitterion is highly insoluble in water, it selectively precipitates as a crystalline solid, bypassing the need for complex chromatography[4].

  • Isolation: Cool the suspension to 0 °C, filter the precipitate, wash with cold water, and dry under vacuum to yield 8-methylquinoline-5-carboxylic acid (approx. 3.0 g, 47% yield) as a tan solid.

Step 2: Esterification to Ethyl 8-methylquinoline-5-carboxylate

Causality & Design: Direct Fischer esterification of quinoline-carboxylic acids is notoriously sluggish. The electron-withdrawing nature of the protonated quinoline ring drastically reduces the nucleophilicity of the carboxylate oxygen. To circumvent this, the protocol utilizes thionyl chloride (SOCl₂) to generate a highly electrophilic acid chloride intermediate in situ. Ethanol acts as both the solvent and the nucleophile, rapidly trapping the acid chloride to irreversibly form the ester.

Table 2: Reagents for Esterification

ReagentMW ( g/mol )EquivalentsAmountRole
8-Methylquinoline-5-carboxylic acid187.191.03.0 g (16.0 mmol)Intermediate
Thionyl Chloride (SOCl₂)118.973.03.5 mL (48.0 mmol)Activating Agent
Absolute Ethanol46.07Excess30 mLSolvent / Nucleophile

Step-by-Step Methodology:

  • Activation: Suspend 8-methylquinoline-5-carboxylic acid (3.0 g, 16.0 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask under an inert atmosphere (N₂).

  • Chlorination: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (3.5 mL, 48.0 mmol) dropwise over 15 minutes. The suspension will gradually clear into a homogeneous solution as the acid chloride forms.

  • Esterification: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1, UV visualization at 254 nm).

  • Concentration: Once the starting material is entirely consumed, cool the reaction and concentrate the mixture under reduced pressure to remove excess ethanol and unreacted SOCl₂.

  • Neutralization: Resuspend the crude residue in ethyl acetate (50 mL) and carefully wash with saturated aqueous NaHCO₃ (2 × 30 mL) until the aqueous phase is slightly basic (pH 8).

    • Expert Insight: Neutralization is mandatory to free-base the quinoline nitrogen. If left acidic, the product remains protonated as a hydrochloride salt and will be lost to the aqueous layer during extraction.

  • Isolation: Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc 7:3) to yield ethyl 8-methylquinoline-5-carboxylate as a pale yellow oil that solidifies upon standing.

Analytical Characterization

To validate the success of the synthesis, the final product should be analyzed via NMR and Mass Spectrometry. Below are the expected structural parameters.

Table 3: Expected Analytical Data for Ethyl 8-methylquinoline-5-carboxylate

Analytical MethodExpected Signals / ValuesAssignment
Mass Spectrometry (ESI-MS) [M+H]⁺ = 216.10 m/zExact Mass: 215.09 g/mol
¹H NMR (400 MHz, CDCl₃) δ 9.00 (dd, J = 4.2, 1.6 Hz, 1H)H-2 (Quinoline ring)
δ 8.95 (dd, J = 8.6, 1.6 Hz, 1H)H-4 (Quinoline ring)
δ 8.15 (d, J = 7.5 Hz, 1H)H-6 (Aromatic)
δ 7.55 (dd, J = 8.6, 4.2 Hz, 1H)H-3 (Quinoline ring)
δ 7.45 (d, J = 7.5 Hz, 1H)H-7 (Aromatic)
δ 4.45 (q, J = 7.1 Hz, 2H)-CH₂- (Ethyl ester)
δ 2.85 (s, 3H)Ar-CH₃ (C-8 Methyl)
δ 1.45 (t, J = 7.1 Hz, 3H)-CH₃ (Ethyl ester)

References

  • Source: Google Patents (WO2024056791A1)
  • Title: Mass spectra of some deuterium labelled dimethylquinolines Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

  • Title: Synthesis and bromination of 8-methylquinoline-5-carboxylic acid Source: Chemistry of Heterocyclic Compounds (Springer / ResearchGate) URL: [Link]

Sources

Application

Applications of Ethyl 8-methylquinoline-5-carboxylate in medicinal chemistry

Application Note: Ethyl 8-methylquinoline-5-carboxylate as a Privileged Scaffold in Medicinal Chemistry Executive Summary Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3) has emerged as a highly versatile, privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl 8-methylquinoline-5-carboxylate as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3) has emerged as a highly versatile, privileged building block in modern medicinal chemistry. The quinoline core inherently provides excellent physicochemical properties, including hydrogen-bond accepting capabilities and robust π−π stacking interactions crucial for target protein binding. The specific substitution pattern of this scaffold—a carboxylate at the C5 position and a methyl group at the C8 position—offers dual orthogonal handles for synthetic diversification. This application note details the strategic utility of this compound, focusing on its role in synthesizing macrocyclic Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1] and its application in late-stage C(sp3)-H functionalization for oncology and antimicrobial drug development[2][3].

Strategic Utility and Mechanistic Rationale

In rational drug design, the spatial orientation of functional groups dictates target affinity. The C5-carboxylate of the quinoline ring is ideally positioned to project into solvent-exposed regions or to serve as an anchor for macrocyclization. Conversely, the C8-methyl group sits adjacent to the quinoline nitrogen, providing a steric shield that can modulate the basicity of the nitrogen and improve metabolic stability. Furthermore, the C8-methyl group serves as a prime candidate for transition-metal-catalyzed C-H activation, enabling the rapid generation of complex libraries without de novo scaffold synthesis[3].

G A Ethyl 8-methylquinoline- 5-carboxylate B C(sp3)-H Activation (8-Methyl Group) A->B Pd-Catalyzed Acetoxylation C Ester Hydrolysis (5-Carboxylate Group) A->C Saponification (LiOH/THF) D Anticancer & Antibacterial Derivatives B->D Late-Stage Diversification E Macrocyclic CFTR Modulators C->E Amide Coupling & Macrocyclization

Divergent synthetic pathways of Ethyl 8-methylquinoline-5-carboxylate in drug discovery.

Application I: Synthesis of Macrocyclic CFTR Modulators

Mutations in the CFTR protein lead to cystic fibrosis, a life-limiting genetic disorder. Recent pharmaceutical developments highlight the use of 8-methylquinoline-5-carboxylate derivatives as critical intermediates in the synthesis of macrocyclic CFTR modulators[1][4]. The macrocyclic architecture restricts the conformational flexibility of the drug, locking it into a bioactive conformation that enhances binding affinity to the CFTR protein.

Causality in Experimental Design: To utilize the scaffold for macrocyclization, the ethyl ester must first be hydrolyzed to the corresponding free carboxylic acid. Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran/Water (THF/H2O) system is selected over acidic hydrolysis to prevent the protonation of the quinoline nitrogen, which would drastically reduce solubility and complicate the workup. Following hydrolysis, HATU is employed as the coupling reagent due to its superior efficiency in promoting amidation with sterically hindered amines, stabilizing the active ester intermediate via a 7-membered hydrogen-bonded transition state.

Self-Validating Protocol: Saponification and Amidation

  • Ester Cleavage: Dissolve 1.0 eq of Ethyl 8-methylquinoline-5-carboxylate in a 3:1 mixture of THF/H2O (0.2 M). Add 3.0 eq of LiOH·H2O.

  • Monitoring (Validation Checkpoint 1): Stir at room temperature for 4 hours. Monitor via TLC (Dichloromethane/Methanol 9:1). The reaction is self-validating when the starting material spot (Rf ~0.8) completely disappears, replaced by a baseline spot (Rf ~0.0) corresponding to the lithium salt of the carboxylate.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 4-5. The product, 8-methylquinoline-5-carboxylic acid, will precipitate. Filter and dry under a vacuum. Validation Checkpoint 2: LC-MS must show a mass shift from [M+H]+ 216.2 (ethyl ester) to [M+H]+ 188.1 (free acid).

  • Amide Coupling: Suspend the free acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to pre-activate the acid, then add the target macrocyclization precursor amine (1.1 eq).

  • Purification: Purify via reverse-phase HPLC. Validation Checkpoint 3: Ensure purity is >95% via UV absorbance at 254 nm before proceeding to the final ring-closing metathesis or SNAr macrocyclization step.

Workflow N1 1. Ester Cleavage (LiOH, THF/H2O) N2 2. Amide Coupling (HATU, DIPEA) N1->N2 LC-MS: [M+H]+ Shift N3 3. Macrocyclization (Ring-Closing Metathesis) N2->N3 HPLC: >95% Purity N4 4. Final API (CFTR Modulator) N3->N4 NMR: Ring Closure

Step-by-step synthetic workflow for generating macrocyclic CFTR modulators.

Application II: Late-Stage C(sp3)-H Functionalization

The 8-methyl group of the quinoline ring is uniquely positioned for directed C-H activation. The quinoline nitrogen acts as an endogenous directing group, coordinating to transition metals (such as Palladium) to form a stable palladacycle. Recent advancements have demonstrated the efficacy of electrochemical oxidation to drive the Pd-catalyzed C(sp3)-H acetoxylation of 8-methylquinoline derivatives[3]. This methodology allows for the rapid generation of oxygenated derivatives that can be further elaborated into potent antiproliferative and anti-inflammatory agents[2].

Causality in Experimental Design: Electrochemical oxidation is chosen over traditional chemical oxidants (e.g., PhI(OAc)2 or AgOAc) because it decouples the C-H activation step from the oxidation step. By applying a controlled anodic current, the Pd(II) intermediate is cleanly oxidized to Pd(IV), which subsequently undergoes reductive elimination to yield the acetoxylated product. This prevents the over-oxidation of the sensitive quinoline core and eliminates toxic metal waste[3].

Self-Validating Protocol: Electrochemical Pd-Catalyzed Acetoxylation

  • Electrolytic Cell Setup: Equip an undivided electrochemical cell with a glassy carbon anode and a platinum wire cathode.

  • Reaction Mixture: Add Ethyl 8-methylquinoline-5-carboxylate (0.4 mmol), Pd(OAc)2 (10 mol%), and Tetramethylammonium acetate (TMAOAc, 0.5 M) to a solvent mixture of Acetonitrile/Acetic Acid (80:20 v/v).

  • Electrolysis: Apply a constant current of 8 mA at 65 °C for 6 hours.

  • Monitoring (Validation Checkpoint 1): Perform Cyclic Voltammetry (CV) on reaction aliquots. The successful formation of the palladacycle is validated by an oxidation peak shift in the voltammogram compared to the uncoordinated Pd(OAc)2.

  • Isolation: Concentrate the mixture and purify via silica gel flash chromatography. Validation Checkpoint 2: 1H NMR must show the disappearance of the 3H singlet of the C8-methyl group (~2.8 ppm) and the appearance of a 2H singlet (~5.5 ppm) corresponding to the newly formed -CH2OAc group.

Quantitative Data: Pharmacological Profiling

Derivatives synthesized from the Ethyl 8-methylquinoline-5-carboxylate scaffold exhibit potent biological activities across multiple therapeutic domains. The table below summarizes the comparative efficacy of key derivatives based on recent literature[1][2][5].

Derivative ClassTarget / IndicationPrimary Assay MetricAverage EfficacyReference Scaffold
Macrocyclic Amides CFTR (Cystic Fibrosis)EC50 (Chloride Efflux)15 - 45 nMC5-Carboxylate modified
C8-Acetoxylated Esters Antiproliferative (MCF7)IC50 (Cell Viability)2.5 - 8.0 µMC8-Methyl modified
Quinoline-5-Carboxylic Acids Anti-inflammatory (RAW 264.7)IC50 (NO Production)12.4 - 20.1 µMHydrolyzed Free Acid
Amino-Quinolones Ovarian Cancer (TRBP)GI50 (Growth Inhibition)13.5 - 31.0 µMC5/C8 Dual modified

References

  • Combination of macrocyclic CFTR modulators with CFTR correctors and / or CFTR potentiators.
  • Macrocycles en tant que modulateurs de CFTR.
  • Palladium-Catalyzed C–H Bond Acetoxylation via Electrochemical Oxidation. Organic Letters, ACS Publications.[Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed, NIH.[Link]

  • Identification of novel quinolones with promising anticancer activity. RSC Medicinal Chemistry.[Link]

Sources

Method

Application Notes &amp; Protocols: Ethyl 8-methylquinoline-5-carboxylate as a Versatile Precursor for Drug Discovery

Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] This guide provides an in-depth exploration of ethyl 8-methylquinoline-5-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] This guide provides an in-depth exploration of ethyl 8-methylquinoline-5-carboxylate, a strategically substituted quinoline derivative, as a highly versatile precursor for the generation of diverse chemical libraries in drug discovery. We present its physicochemical properties, proposed synthetic routes, and detailed protocols for key chemical transformations including hydrolysis, amidation, and C(sp3)-H functionalization. The rationale behind these derivatizations is discussed in the context of modern drug design principles, such as bioisosteric replacement, to modulate pharmacological activity and pharmacokinetic properties.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic development.

The Quinoline Scaffold: A Privileged Core in Modern Medicine

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a "privileged scaffold" in drug discovery.[6][7] Its rigid, planar structure and ability to participate in π-stacking, hydrogen bonding, and metal chelation allow it to interact with a wide range of biological targets.[1][8] This has led to the development of quinoline-based drugs with a vast spectrum of pharmacological activities.[9][10]

Therapeutic Area Representative Drug(s) Mechanism of Action (General)
Antimalarial Chloroquine, Quinine, BedaquilineInhibition of heme polymerization in the parasite.[2]
Anticancer Camptothecin, TopotecanInhibition of topoisomerase I, leading to DNA damage in cancer cells.[3][9]
Antibacterial Ciprofloxacin, LevofloxacinInhibition of bacterial DNA gyrase and topoisomerase IV.[9]
Anti-inflammatory -Targeting enzymes like COX and PDE4.[11][12]
Neurodegenerative -Cholinesterase inhibition, metal chelation.[8][13]
Table 1: Prominent examples of quinoline-based therapeutics and their associated biological activities.

Ethyl 8-methylquinoline-5-carboxylate provides three key points for chemical modification: the C5-ester, the C8-methyl group, and the quinoline ring itself. This strategic placement of functional handles allows for systematic exploration of the chemical space around the quinoline core.

Physicochemical & Safety Profile

A thorough understanding of the precursor's properties is essential for safe handling and reaction planning.

Property Value Source / Method
IUPAC Name ethyl 8-methylquinoline-5-carboxylate-
Molecular Formula C₁₃H₁₃NO₂Calculated
Molecular Weight 215.25 g/mol Calculated
Appearance Expected to be a solid at room temperatureAnalogy to similar compounds[14]
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate)Expected
Storage Store sealed in a dry, cool environment (2-8°C recommended)Standard practice for esters[14]

Safety Information: While specific toxicity data for this exact compound is not available, quinoline derivatives should be handled with care.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[15]

  • Toxicity: May be harmful if swallowed or inhaled and may cause skin and eye irritation.[15]

Synthetic Protocol: Accessing the Precursor

The synthesis of substituted quinolines can be achieved through several classic named reactions.[7] The Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound, is a robust method for producing quinoline-4-carboxylic acids.[16][17] A plausible route to the title compound would involve a variation of this chemistry followed by esterification. Below is a generalized workflow.

Synthetic Workflow Figure 1: Proposed Synthetic Workflow A 3-Amino-4-methylbenzoic acid B Isatin Derivative A->B Cyclization C Pfitzinger-type Condensation + Carbonyl Compound B->C D 8-Methylquinoline-5-carboxylic acid C->D E Esterification (EtOH, H₂SO₄ cat.) D->E F Ethyl 8-methylquinoline-5-carboxylate E->F

Caption: A generalized synthetic pathway to the target precursor.

Key Chemical Transformations for Library Generation

The true value of ethyl 8-methylquinoline-5-carboxylate lies in its potential for derivatization. The ester at the C5 position is a versatile handle for introducing a wide array of functional groups.

Derivatization Pathways Figure 2: Primary Derivatization Pathways cluster_0 Core Precursor cluster_1 Key Intermediate cluster_2 Derivative Libraries cluster_3 Advanced Functionalization Precursor Ethyl 8-methylquinoline-5-carboxylate CarboxylicAcid 8-Methylquinoline-5-carboxylic acid Precursor->CarboxylicAcid Hydrolysis (Protocol 4.1) CH_Functionalization C8-Methyl Functionalization Precursor->CH_Functionalization C(sp³)-H Activation AmideLibrary Amide Library (R-NH₂) CarboxylicAcid->AmideLibrary Amidation (Protocol 4.2) BioisostereLibrary Bioisostere Library (e.g., Tetrazoles) CarboxylicAcid->BioisostereLibrary Bioisosteric Replacement

Caption: Major synthetic routes from the precursor to diverse libraries.

Protocol 4.1: Hydrolysis to 8-Methylquinoline-5-carboxylic acid

Rationale: The conversion of the ethyl ester to a carboxylic acid is a fundamental first step. The carboxylic acid is a crucial intermediate for amide bond formation, a common linkage in pharmaceuticals, and serves as an anchor for bioisosteric replacements.[11][18] Base-catalyzed hydrolysis (saponification) is typically a high-yielding and irreversible reaction.[19] A mixed solvent system is used to ensure both the organic starting material and aqueous base are in the same phase.

Materials:

  • Ethyl 8-methylquinoline-5-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric Acid (HCl), 1M solution

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolve ethyl 8-methylquinoline-5-carboxylate in a 3:1 mixture of THF and MeOH in a round-bottom flask.

  • In a separate container, dissolve NaOH in water and add this aqueous solution to the flask.

  • Attach a condenser and heat the reaction mixture to reflux (approximately 65-70°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by slowly adding 1M HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the product under vacuum to yield 8-methylquinoline-5-carboxylic acid. Characterize by NMR and MS to confirm structure and purity.[20]

Protocol 4.2: Amide Library Synthesis via Amide Coupling

Rationale: The amide bond is one of the most prevalent functional groups in approved drugs. Creating a library of amides from 8-methylquinoline-5-carboxylic acid allows for the systematic probing of structure-activity relationships (SAR).[11] This protocol uses a standard coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid for nucleophilic attack by a primary or secondary amine.

Materials:

  • 8-Methylquinoline-5-carboxylic acid (1.0 eq)

  • A diverse set of primary and secondary amines (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Schlenk flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add 8-methylquinoline-5-carboxylic acid and anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion. The reaction is often exothermic.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the desired amide.

Advanced Strategies: C(sp³)–H Functionalization & Bioisosterism

C(sp³)–H Functionalization of the 8-Methyl Group: For further diversification, the methyl group at the C8 position can be directly functionalized. Advanced catalytic methods, such as Ruthenium(II)-catalyzed amidation using sulfonyl azides, allow for the direct conversion of a C-H bond to a C-N bond.[21] This powerful reaction opens up a completely new vector for modification, transforming the relatively inert methyl group into a handle for attaching different pharmacophores.[21]

Bioisosteric Replacement: Bioisosterism is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties by replacing a functional group with another that has similar physical or chemical properties.[4][5]

  • Carboxylic Acid Bioisosteres: The C5-carboxylic acid can be replaced with bioisosteres like a tetrazole ring. Tetrazoles are metabolically stable, have a similar pKa, and can participate in similar hydrogen bonding interactions as a carboxylic acid.[5]

  • Ring System Scaffolds: The quinoline core itself can be replaced with related heterocyclic systems like quinazoline or thienopyridine to modulate the molecule's overall electronics, solubility, and target engagement.[4][22]

Conclusion

Ethyl 8-methylquinoline-5-carboxylate is a strategically designed precursor that offers multiple avenues for chemical exploration. Its synthesis from readily available starting materials and the versatile reactivity of its ester and methyl groups make it an ideal starting point for generating focused libraries of novel compounds. By applying the fundamental transformations of hydrolysis and amidation, coupled with advanced strategies like C-H functionalization and bioisosteric replacement, researchers can efficiently navigate the chemical space around this privileged scaffold to discover next-generation therapeutics for a wide range of diseases.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
  • Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease. Journal of Inorganic Biochemistry.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.
  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. ChemistrySelect.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
  • Synthesis and Pharmacological Evaluation of Some Quinoline Derivatives as Potential Antiamnesic Agents. Journal of Young Pharmacists.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][8][9]triazino[2,3-c]quinazolines. Molecules.

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.
  • Ethyl 5-methylquinoline-8-carboxyl
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. Molecules.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science.
  • A cell-based screening identifies a novel quinolone that targets the TRBP-mediated miRNA matur
  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry.
  • Ru(II)-Catalyzed Amidation Reactions of 8-Methylquinolines with Azides via C(sp3)
  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Bioisosteres and Scaffolds.
  • 2,2′-((1,4-Dimethoxy-1,4-dioxobutane-2,3-diylidene)bis(azanylylidene))bis(quinoline-3-carboxylic acid). Molecules.
  • Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosph
  • Synthesis of 8-methylquinoline. PrepChem.com.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Methyl 5-chloroquinoline-8-carboxyl
  • SAFETY DATA SHEET - Ethyl 8-methylquinoline-2-carboxyl
  • Ester to Acid - Common Conditions. The Organic Chemistry Portal.
  • Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Chemistry – A European Journal.
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. New Journal of Chemistry.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Green synthesis and antitumor activity of (E)
  • Ethyl 8-hydroxyquinoline-5-carboxyl
  • Amide synthesis by acyl
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Green synthesis and antitumor activity of (E)
  • An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. Molecules.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.
  • Synthesis of 2-Ethyl-3-Quinolinecarboxylic Acid Hydrochloride. Organic Syntheses.

Sources

Application

Application Note: Optimized Protocols for the Dissolution of Ethyl 8-methylquinoline-5-carboxylate in Organic Solvents

Introduction & Physicochemical Profiling Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3) is a highly valued heterocyclic intermediate utilized in the development of biologically active compounds, including kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3) is a highly valued heterocyclic intermediate utilized in the development of biologically active compounds, including kinase inhibitors and antimalarial agents. For researchers and drug development professionals, understanding its precise solubility profile is critical for robust assay development and synthetic workflows.

While the parent compound, 1, exhibits limited aqueous solubility and often relies on strong acids or bases for dissolution[1], the structural modifications in this derivative fundamentally alter its solvation dynamics. The esterification at the C5 position and the methylation at the C8 position significantly increase the lipophilicity of the molecule.

Causality Insight: The nitrogen atom in the quinoline ring is weakly basic and hygroscopic[2], making it susceptible to protonation in acidic aqueous environments. However, the bulky ethyl ester and methyl groups sterically hinder hydration. To overcome the crystal lattice energy during dissolution, organic solvents must be used. The aromatic and heterocyclic nature of quinoline derivatives drives their high solubility in polar aprotic solvents (e.g., DMSO) and halogenated solvents (e.g., Dichloromethane)[3].

Solvent Selection & Quantitative Data Matrix

Selecting the appropriate solvent depends entirely on the downstream application. For in vitro biological assays, DMSO is the gold standard due to its miscibility with aqueous buffers. For chemical synthesis or liquid-liquid extraction, volatile solvents like Dichloromethane (DCM) are preferred due to their favorable dipole interactions with the quinoline core[4].

Table 1: Expected Solubility Profiles for Ethyl 8-methylquinoline-5-carboxylate

SolventPolarity IndexExpected SolubilityPrimary ApplicationEvaporation Rate
Dimethyl Sulfoxide (DMSO) 7.2High (>50 mg/mL)Biological assays, Master stock solutionsVery Low
Dichloromethane (DCM) 3.1Very High (>100 mg/mL)Chemical synthesis, Liquid-liquid extractionHigh
Ethyl Acetate (EtOAc) 4.4High (~50 mg/mL)Chromatography, RecrystallizationMedium
Ethanol (EtOH) 5.2Moderate (~10-20 mg/mL)Co-solvent formulations, In vivo dosingMedium
Water 9.0Insoluble (<0.1 mg/mL)N/ALow

Experimental Workflow Visualization

G Start Weigh Ethyl 8-methylquinoline -5-carboxylate Solvent Select Organic Solvent (DMSO, DCM, EtOH) Start->Solvent Mix Vortex & Sonicate (Room Temp, Max 37°C) Solvent->Mix Check Visual Inspection (Clear Solution?) Mix->Check Yes Sterile Filtration (0.22 µm) & Aliquot Check->Yes Yes No Add Co-solvent or Gentle Heating (Max 50°C) Check->No No QC QC via HPLC/LC-MS (Verify Integrity) Yes->QC No->Mix

Caption: Standardized workflow for the dissolution and quality control of substituted quinoline esters.

Step-by-Step Methodologies

Protocol A: Preparation of a 50 mM Master Stock Solution in DMSO (For Biological Assays)

Rationale: DMSO effectively disrupts the pi-pi stacking of the quinoline rings. A 50 mM stock allows for high-dilution in aqueous assay buffers, keeping the final DMSO concentration below 0.1% to prevent solvent-induced cytotoxicity in cell-based assays.

  • Weighing: Accurately weigh 10.76 mg of Ethyl 8-methylquinoline-5-carboxylate (MW ≈ 215.25 g/mol ) into a sterile, amber 1.5 mL microcentrifuge tube.

    • Expert Insight:2[2]. Amber tubes are mandatory to prevent photo-degradation.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the mixture at 2500 rpm for 60 seconds.

  • Sonication: If micro-particulates remain, place the tube in an ultrasonic water bath at room temperature for 5 minutes.

    • Expert Insight: Do not exceed 37°C during sonication. Elevated temperatures in the presence of trace moisture can catalyze the hydrolysis of the ethyl ester back into the less permeable carboxylic acid.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any undissolved nuclei that could seed future precipitation.

  • Storage: Aliquot into 50 µL volumes and store at -20°C under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption, as2[2].

Protocol B: Dissolution in Volatile Organics (DCM/EtOAc) for Synthetic Workflows

Rationale: For downstream synthetic modifications (e.g., cross-coupling or reduction), volatile aprotic solvents are required. 4 due to its non-polar nature interacting perfectly with the non-polar quinoline core[4].

  • Vessel Preparation: Ensure the round-bottom flask or vial is oven-dried. Moisture can interfere with subsequent air/moisture-sensitive reactions.

  • Dissolution: Add 100 mg of the compound to 1 mL of anhydrous DCM or EtOAc.

  • Stirring: Use a PTFE-coated magnetic stir bar at 400 rpm for 2-3 minutes at ambient temperature (20-25°C). Dissolution should be near-instantaneous.

  • Validation: Visually inspect against a white background. The solution should be completely clear and free of striations.

Quality Control & Self-Validating Systems

To guarantee the trustworthiness of your experimental stock solutions, implement a self-validating Quality Control (QC) step before proceeding to high-stakes assays:

  • Concentration Verification: Dilute an aliquot of the DMSO stock 1:1000 in Acetonitrile and analyze via RP-HPLC (C18 column, UV detection at 254 nm). Compare the peak area against a freshly prepared standard curve[3].

  • Integrity Check (LC-MS): Confirm the presence of the expected [M+H]+ ion ( m/z≈216.1 ). Critically, scan for m/z≈188.1 to ensure no ester hydrolysis (yielding the free carboxylic acid) has occurred during storage or sonication. If the acid peak exceeds 2% relative abundance, discard the stock.

References

  • Wikipedia. "Quinoline." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Jinjing Chemical. "What is the solubility of quinoline in different solvents for antimalarial formulations?" Jinjing Chemical Blog. URL: [Link]

Sources

Method

Use of Ethyl 8-methylquinoline-5-carboxylate in transition metal catalysis

Application Note: Transition Metal-Catalyzed C(sp³)–H Functionalization of Ethyl 8-methylquinoline-5-carboxylate Executive Summary In the landscape of late-stage functionalization and drug discovery, Ethyl 8-methylquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Transition Metal-Catalyzed C(sp³)–H Functionalization of Ethyl 8-methylquinoline-5-carboxylate

Executive Summary

In the landscape of late-stage functionalization and drug discovery, Ethyl 8-methylquinoline-5-carboxylate has emerged as a highly privileged scaffold for transition metal catalysis[1]. This molecule serves as an optimal substrate for directed C(sp³)–H activation due to a synergistic dual-functionality: the quinoline nitrogen acts as a powerful native directing group (NDG), while the C5-ethyl ester modulates the electronic density of the aromatic core[2].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the C(sp³)–H functionalization of this scaffold, specifically focusing on palladium-catalyzed electrochemical acetoxylation and rhodium-catalyzed dienylation[2][3].

Mechanistic Rationale: The 8-Methylquinoline Directing System

The efficiency of Ethyl 8-methylquinoline-5-carboxylate in catalysis is not coincidental; it is governed by strict thermodynamic and kinetic principles[1]:

  • Thermodynamic Sink via Metallacycle Formation: The coordination of the quinoline nitrogen to a transition metal (e.g., Pd, Rh, Ru) brings the metal center into close spatial proximity to the 8-methyl group. This facilitates a Concerted Metalation-Deprotonation (CMD) event, yielding a highly stable, rigid five-membered cyclometalated intermediate[4].

  • Electronic Tuning via the C5-Ester: The electron-withdrawing ethyl ester at the 5-position pulls electron density away from the quinoline backbone. In oxidative catalytic cycles (such as Pd(II)/Pd(IV) systems), this electronic deficiency stabilizes high-valent metal intermediates and suppresses unwanted off-target electrophilic aromatic substitution or over-oxidation of the quinoline core[3].

Protocol I: Palladium-Catalyzed Electrochemical C(sp³)–H Acetoxylation

Traditional C–H oxygenation requires hazardous, stoichiometric chemical oxidants like PhI(OAc)₂. By utilizing an electrochemical anodic oxidation strategy, the C–H activation step is entirely decoupled from the oxidation step[3]. This allows simple acetate salts to serve simultaneously as the nucleophile and the supporting electrolyte.

Experimental Methodology

Reagents & Materials:

  • Substrate: Ethyl 8-methylquinoline-5-carboxylate (0.2 mmol)

  • Catalyst: Pd(OAc)₂ (10 mol%, 0.02 mmol)

  • Electrolyte/Nucleophile: Tetramethylammonium acetate (TMAOAc) (0.5 M)

  • Sacrificial Oxidant: Benzoquinone (0.2 mmol)

  • Solvent System: MeCN / AcOH (80:20 v/v, 5.0 mL)

  • Hardware: Undivided electrochemical cell, Glassy carbon anode, Platinum wire cathode.

Step-by-Step Workflow:

  • Cell Preparation: Equip an undivided electrochemical cell with the glassy carbon anode and Pt wire cathode. Flush the system with dry N₂ to displace ambient oxygen.

  • Reagent Loading: Add the substrate, Pd(OAc)₂, TMAOAc, and benzoquinone to the cell.

  • Solvent Addition: Dissolve the solid mixture in 5.0 mL of the pre-mixed MeCN/AcOH solution.

  • Electrolysis (Self-Validating Step): Apply a constant current of 8 mA at room temperature with vigorous stirring. Monitor the voltage trace; a stable voltage indicates uniform electrolyte conductivity.

  • Reaction Monitoring: Pass charge for approximately 6 hours (targeting 2.5–3.0 F/mol). Validate reaction completion by sampling 10 µL of the mixture, diluting in EtOAc, and analyzing via GC-MS or TLC (disappearance of the starting material mass/spot)[3].

  • Workup & Isolation: Transfer the crude mixture to a separatory funnel. Dilute with EtOAc and neutralize carefully with saturated aqueous NaHCO₃. Wash with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the C8-acetoxymethyl quinoline derivative.

Causality & Logic:

  • Why add 20% AcOH? Without acetic acid, the TMAOAc electrolyte causes irreversible chemical degradation of the palladacycle intermediate before it can reach the anode. AcOH buffers the system, ensuring the palladacycle survives to undergo the necessary two-electron anodic oxidation to Pd(IV)[3].

  • Why use Benzoquinone at the cathode? In an undivided cell, benzoquinone serves as a sacrificial oxidant that undergoes cathodic reduction (proton reduction) more readily than the newly formed high-valent Pd species or the quinoline substrate, thereby protecting the product yield[3].

G Pd2 Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd2->Palladacycle + Substrate (CMD) Substrate Ethyl 8-methylquinoline-5-carboxylate Substrate->Palladacycle Pd4 High-Valent Pd(IV) Species Palladacycle->Pd4 Anodic Oxidation (-2e⁻) Pd4->Pd2 Catalyst Regeneration Product C8-Acetoxylated Product Pd4->Product Reductive Elimination

Figure 1: Catalytic cycle for Pd-catalyzed electrochemical C(sp³)–H acetoxylation.

Protocol II: Rhodium(III)-Catalyzed C(sp³)–H Dienylation

While palladium excels at oxygenation, Rh(III) catalysis is highly effective for complex C–C bond formations via migratory insertion. This protocol leverages allenyl carbinol acetates to install branched 1,3-dienes at the 8-methyl position[2].

Experimental Methodology

Reagents & Materials:

  • Substrate: Ethyl 8-methylquinoline-5-carboxylate (0.2 mmol)

  • Coupling Partner: Allenyl carbinol acetate (0.24 mmol, 1.2 equiv)

  • Catalyst: [RhCp*Cl₂]₂ (2 mol%)

  • Additive: AgSbF₆ (8 mol%)

  • Solvent: 1,2-Dichloroethane (DCE, 2.0 mL)

Step-by-Step Workflow:

  • Catalyst Activation: In an oven-dried Schlenk tube under N₂, combine[RhCp*Cl₂]₂ and AgSbF₆ in 1.0 mL of anhydrous DCE. Stir in the dark for 10 minutes. A white precipitate (AgCl) will form, indicating successful activation.

  • Substrate Addition: Dissolve the substrate and the allenyl carbinol acetate in the remaining 1.0 mL of DCE and transfer to the Schlenk tube.

  • Heating: Seal the tube and heat the mixture at 80 °C in an oil bath for 12 hours.

  • Validation & Isolation: Cool the reaction to room temperature. Monitor via TLC to confirm the consumption of the quinoline substrate. Filter the crude mixture through a short pad of Celite (eluting with CH₂Cl₂) to remove the silver salts and spent catalyst. Concentrate and purify via silica gel chromatography.

Causality & Logic:

  • Why use AgSbF₆? AgSbF₆ acts as a halide abstractor. It strips the chloride ligands from the dormant [RhCp*Cl₂]₂ dimer, generating a coordinatively unsaturated, highly electrophilic cationic Rh(III) active species that is critical for binding the weakly nucleophilic C(sp³)–H bond[2].

  • Why allenyl carbinol acetates? Following the C–H activation and migratory insertion of the allene, the acetate leaving group undergoes rapid β-OAc elimination, driving the reaction forward to exclusively yield the conjugated 1,3-diene[2].

W Step1 1. Catalyst Activation [RhCp*Cl₂]₂ + AgSbF₆ Step2 2. Substrate Addition 8-Methylquinoline + Allene Step1->Step2 Step3 3. C-H Activation 80°C, 12h in DCE Step2->Step3 Step4 4. Migratory Insertion & β-OAc Elimination Step3->Step4 Step5 5. Isolation Chromatography Step4->Step5

Figure 2: Workflow for Rh(III)-catalyzed C(sp³)–H dienylation.

Quantitative Data Summary

The table below summarizes the comparative performance of different transition metal systems when applied to the 8-methylquinoline directing scaffold, aiding researchers in selecting the appropriate catalytic system for their target transformation[2][3][4].

Catalyst SystemTransformation TypeReagent / Coupling PartnerTypical Yield RangeKey Mechanistic Advantage
Pd(OAc)₂ / Anodic Oxidation C(sp³)–H AcetoxylationTMAOAc (Electrolyte/Nucleophile)50–65%Completely avoids hazardous, stoichiometric chemical oxidants.
[RhCp*Cl₂]₂ / AgSbF₆ C(sp³)–H DienylationAllenyl carbinol acetates75–89%High regioselectivity; utilizes the innate directing group without exogenous ligands.
[Ru(p-cymene)Cl₂]₂ C(sp³)–H AlkylationOlefins (e.g., acrylates)60–80%Highly cost-effective alternative to Rh/Ir for robust C–C bond formation.

References

[4] Title: Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules Source: Chemical Reviews (ACS Publications) URL: [Link]

[2] Title: Access to Branched 1,3-Dienes via Innate C(sp³)–H Functionalization of 8-Methylquinolines Source: Organic Letters (ACS Publications) URL: [Link]

[1] Title: Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines Source: ResearchGate (Asian Journal of Organic Chemistry) URL: [Link]

[3] Title: Palladium-Catalyzed C–H Bond Acetoxylation via Electrochemical Oxidation Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Application

Application Note: In Vitro Assay Preparation and Evaluation of CFTR Modulators Derived from Ethyl 8-Methylquinoline-5-Carboxylate

Scientific Rationale & Scaffold Significance In the landscape of cystic fibrosis (CF) drug development, identifying rigid, cell-permeable scaffolds capable of rescuing the misfolded F508del-CFTR protein is paramount. Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Significance

In the landscape of cystic fibrosis (CF) drug development, identifying rigid, cell-permeable scaffolds capable of rescuing the misfolded F508del-CFTR protein is paramount. Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3) has emerged as a highly privileged precursor in the synthesis of macrocyclic CFTR correctors and potentiators.

The structural causality behind its efficacy lies in its dual-functional nature:

  • C8-Methyl Group: Induces critical steric hindrance that restricts the rotation of adjacent macrocyclic linkages, locking the resulting modulator into a bioactive conformation capable of binding the CFTR transmembrane domains.

  • C5-Carboxylate: Serves as a versatile synthetic handle for ester hydrolysis and subsequent amide bond formation during macrocyclization, as detailed in recent patent literature for CFTR modulators ( [1]).

This application note details the rigorous in vitro assay preparation required to evaluate both the raw quinoline scaffold (via fragment-based screening) and its fully elaborated macrocyclic derivatives.

Physicochemical Properties & Expected Pharmacodynamics

Understanding the baseline properties of the scaffold versus its elaborated derivatives is critical for designing appropriate solvent systems and interpreting assay dynamic ranges.

ParameterEthyl 8-methylquinoline-5-carboxylate (Scaffold)Elaborated Macrocyclic Derivative
Molecular Weight 215.25 g/mol ~500 - 650 g/mol
Estimated LogP 2.84.5 - 5.5
Solubility (DMSO) > 50 mg/mL10 - 20 mg/mL
Primary Target Role Fragment Binder (MSD1/NBD1 interface)High-Affinity CFTR Corrector
Expected EC50 (YFP Assay) > 50 µM (Weak baseline activity)< 0.5 µM (Potent rescue)
Max Efficacy (% of WT CFTR) < 5%40 - 60%

Experimental Workflow

The transition from compound handling to functional validation requires a multi-tiered approach. High-throughput YFP-halide quenching isolates initial hits, while Ussing chamber electrophysiology provides definitive proof of channel conductance.

Workflow A Ethyl 8-methylquinoline-5-carboxylate (Compound Library) B 10 mM DMSO Stock Preparation A->B C CFBE41o- YFP Cell Incubation (24h) B->C D NaI Buffer Addition (Halide Exchange) C->D E Fluorescence Quenching Measurement D->E F Hit Validation via Ussing Chamber E->F

High-throughput screening workflow for quinoline-based CFTR modulators.

Step-by-Step Methodologies: Self-Validating Protocols

Protocol A: Compound Preparation and Stock Dilution

Handling quinoline derivatives requires strict moisture control to prevent premature hydrolysis of the C5-carboxylate ester or the amides of downstream macrocycles ( [2]).

  • Stock Solvation: Weigh 2.15 mg of Ethyl 8-methylquinoline-5-carboxylate and dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM stock.

    • Causality: Anhydrous DMSO prevents hydrolytic degradation. The 10 mM concentration ensures complete solvation of lipophilic macrocycles while allowing for high dilution factors.

  • Serial Dilution: Prepare a 1000x working plate in DMSO (e.g., 10 mM down to 1 µM).

  • Aqueous Transfer: Transfer 1 µL of the 1000x stock into 1 mL of pre-warmed (37°C) assay medium.

    • Causality: This guarantees the final DMSO concentration is strictly 0.1% (v/v). Concentrations >0.1% alter cell membrane fluidity, artificially skewing transepithelial electrical resistance (TEER) and causing non-specific ion leakage.

Protocol B: High-Throughput YFP Halide Quenching Assay

This assay utilizes CFBE41o- cells stably expressing F508del-CFTR and a halide-sensitive YFP mutant (YFP-H148Q/I152L).

  • Cell Seeding: Seed CFBE41o- cells at 20,000 cells/well in a 96-well black, clear-bottom microplate. Grow to confluence (48-72 hours).

  • Compound Incubation: Replace media with the compound-dosed assay medium (from Protocol A). Incubate for 24 hours at 37°C.

    • Causality: F508del-CFTR is trapped in the endoplasmic reticulum (ER). A 24-hour incubation provides sufficient time for the quinoline-derived corrector to stabilize the misfolded protein, allowing it to bypass ER quality control and traffic to the plasma membrane.

  • Assay Execution:

    • Wash cells with PBS. Add 50 µL of activation buffer containing 10 µM Forskolin (to elevate cAMP) and 1 mM IBMX.

    • Transfer the plate to a fluorescence microplate reader equipped with fluidics.

    • Inject 50 µL of Iodide (I-) rich buffer (e.g., NaI replacing NaCl).

  • Self-Validation Check: The assay must include a Lumacaftor (VX-809) positive control well (rapid quenching) and a well pre-treated with 10 µM CFTRinh-172. If the CFTRinh-172 well shows quenching, the test compound is causing non-specific membrane damage, invalidating the hit.

Protocol C: Ussing Chamber Electrophysiology

For definitive validation of channel conductance, hits are advanced to Ussing chamber analysis ([3]).

  • Tissue Mounting: Mount polarized CFBE41o- monolayers (grown on Snapwell inserts) into the Ussing chamber.

  • Voltage Clamping: Clamp the transepithelial potential difference to 0 mV to measure the short-circuit current (Isc).

  • Pharmacological Sequence:

    • Apical Amiloride (100 µM): Inhibits ENaC to isolate chloride currents.

    • Apical/Basolateral Forskolin (10 µM): Activates the rescued CFTR. A sharp rise in Isc indicates successful rescue by the quinoline derivative.

    • Apical CFTRinh-172 (10 µM): Rapidly blocks the channel.

    • Causality: The magnitude of the current drop following CFTRinh-172 addition is the definitive, self-validating measurement of CFTR-specific chloride transport, filtering out baseline noise from alternative channels (e.g., TMEM16A).

Mechanistic Pathway of CFTR Rescue

The ultimate goal of utilizing the Ethyl 8-methylquinoline-5-carboxylate scaffold is to synthesize a molecule capable of chaperoning the mutant channel through the cell's secretory pathway ( [4]).

Mechanism ER Misfolded F508del-CFTR (ER Trapped) Bind Modulator Binding (Quinoline Scaffold) ER->Bind Golgi Conformational Rescue & Golgi Trafficking Bind->Golgi PM Plasma Membrane Integration Golgi->PM Cl Restored Chloride Efflux (cAMP Activated) PM->Cl

Mechanism of F508del-CFTR rescue by quinoline-derived macrocyclic modulators.

References

  • Title: Combination of macrocyclic CFTR modulators with CFTR correctors and/or CFTR potentiators (WO2024056791A1)
  • Title: Palladium-Catalyzed C–H Bond Acetoxylation via Electrochemical Oxidation Source: ACS Organic Letters URL: [Link]

  • Title: Ussing Chamber Setup & Calibration: TEER, Isc, and CFTR Assay Basics Source: Physiologic Instruments URL: [Link]

  • Title: Macrocycles en tant que modulateurs de CFTR (WO2022194399A1)
Method

Application Note: Scaling Up the Synthesis of Ethyl 8-methylquinoline-5-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Scale: 100-gram (Starting Material) Executive Summary Quinoline-5-carboxylate derivatives, particularly those bearing an 8-methyl substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Scale: 100-gram (Starting Material)

Executive Summary

Quinoline-5-carboxylate derivatives, particularly those bearing an 8-methyl substitution, are privileged scaffolds in modern drug discovery. They serve as critical building blocks for synthesizing complex macrocycles, including modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[1].

This application note details a robust, scalable two-step protocol for the synthesis of Ethyl 8-methylquinoline-5-carboxylate . The workflow bypasses the need for expensive transition-metal cross-coupling by utilizing a classical, highly optimized Skraup cyclization from commercially available 3-amino-4-methylbenzoic acid, followed by a thionyl chloride-mediated esterification[2][3][4].

Mechanistic Rationale & Process Causality

To ensure a self-validating and reproducible system, it is critical to understand the causality behind the selected reagents and conditions:

  • Controlled Dehydration (Skraup Reaction): The Skraup synthesis relies on the in situ acid-catalyzed dehydration of glycerol to form acrolein. Because this dehydration is highly exothermic, concentrated sulfuric acid ( H2​SO4​ ) must be added dropwise to the reaction matrix at room temperature before heating[4].

  • Mild Oxidation: Nitrobenzene is selected as the oxidizing agent over the traditionally used arsenic acid ( H3​AsO4​ ). Nitrobenzene provides a smooth aromatization of the newly formed dihydroquinoline ring without over-oxidizing the sensitive 8-methyl group[4]. Unreacted nitrobenzene is easily removed during workup via liquid-liquid extraction.

  • Irreversible Esterification: Direct Fischer esterification of zwitterionic heterocyclic acids often stalls at low conversions due to the equilibrium generated by water formation. By substituting sulfuric acid with thionyl chloride ( SOCl2​ ), the carboxylic acid is converted into a highly reactive acyl chloride intermediate. This reacts irreversibly with absolute ethanol, driving the reaction to >95% conversion while generating volatile byproducts ( SO2​ and HCl ).

Pathway Visualization

Synthesis SM 3-Amino-4-methylbenzoic acid (1.0 eq) Int 8-Methylquinoline-5-carboxylic acid (Intermediate) SM->Int Skraup Cyclization Reflux, 5h Reagents1 Glycerol (3.5 eq) Nitrobenzene (0.8 eq) H2SO4 (4.0 eq) Reagents1->Int Dehydration & Oxidation Prod Ethyl 8-methylquinoline-5-carboxylate (Target Product) Int->Prod Esterification Reflux, 12h Reagents2 SOCl2 (2.5 eq) Absolute EtOH (Solvent) Reagents2->Prod Acyl Chloride Activation

Two-step synthetic workflow for Ethyl 8-methylquinoline-5-carboxylate.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements optimized for a 100-gram scale-up batch.

Reagent / CompoundMW ( g/mol )EquivalentsMass / VolumeRole
Phase 1: Skraup Cyclization
3-Amino-4-methylbenzoic acid151.161.0 eq102.0 gStarting Material
Glycerol (Anhydrous)92.093.5 eq210 mLAcrolein Precursor
Nitrobenzene123.11~0.8 eq60 mLOxidant
Sulfuric Acid (98%)98.084.0 eq150 mLCatalyst / Dehydrator
Phase 2: Esterification
8-Methylquinoline-5-carboxylic acid187.191.0 eq50.0 gIntermediate
Thionyl Chloride ( SOCl2​ )118.972.5 eq48 mLActivating Agent
Absolute Ethanol46.07Solvent500 mLReactant / Solvent

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 8-Methylquinoline-5-carboxylic acid

Adapted from established deuterium-labeling and Skraup scale-up methodologies[3][4].

1. Reaction Assembly:

  • Equip a 2 L three-necked round-bottom flask with a heavy-duty mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Charge the flask with 3-amino-4-methylbenzoic acid (102.0 g), nitrobenzene (60 mL), and anhydrous glycerol (210 mL). Begin mechanical stirring to form a thick suspension.

2. Acid Addition (Critical Safety Step):

  • Cool the flask in an ice-water bath.

  • Via the dropping funnel, add concentrated H2​SO4​ (150 mL) dropwise over 45–60 minutes. Causality: The interaction between H2​SO4​ and water/glycerol is violently exothermic. Maintaining the internal temperature below 40°C during addition prevents premature polymerization of the generated acrolein.

3. Cyclization & Oxidation:

  • Remove the ice bath and equip a heating mantle. Heat the mixture under gentle reflux (approx. 135–145°C internal temperature) for 5 hours. The mixture will turn dark brown/black.

  • Allow the reaction to cool to 60°C, then slowly pour the viscous mixture over 1.5 kg of crushed ice with vigorous stirring.

4. Workup & Purification:

  • Basify the aqueous mixture to pH 9–10 using concentrated ammonium hydroxide ( NH4​OH ).

  • Extract the basic aqueous layer with Methyl tert-butyl ether (MTBE) or diethyl ether (3 × 500 mL) to remove unreacted nitrobenzene and non-polar byproducts[4]. Discard the organic layer.

  • Transfer the aqueous layer to a large beaker, add activated charcoal (20 g), and boil for 15 minutes. Filter hot through a pad of Celite to remove tarry residues.

  • Carefully acidify the hot, clear filtrate with glacial acetic acid until pH 4.5 is reached.

  • Validation Check: 8-Methylquinoline-5-carboxylic acid will precipitate as a light tan solid upon cooling. Filter, wash with cold water, and dry in vacuo. Expected yield: ~60 g (m.p. 272–277 °C with decomposition)[4].

Phase 2: Synthesis of Ethyl 8-methylquinoline-5-carboxylate

1. Acyl Chloride Formation in situ:

  • In a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas scrubber for SO2​ / HCl ), suspend 8-methylquinoline-5-carboxylic acid (50.0 g) in absolute ethanol (500 mL).

  • Cool the suspension to 0°C.

  • Add Thionyl Chloride ( SOCl2​ , 48 mL) dropwise over 30 minutes. Causality: The addition of SOCl2​ to ethanol generates HCl , which protonates the quinoline nitrogen, solubilizing the starting material while simultaneously converting the carboxylic acid to the highly electrophilic acyl chloride.

2. Esterification:

  • Gradually warm the reaction to room temperature, then heat to reflux (78°C) for 12 hours.

  • Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The highly polar baseline spot of the starting acid should completely disappear, replaced by a higher Rf​ spot corresponding to the ester.

3. Isolation:

  • Concentrate the reaction mixture in vacuo to remove the bulk of the ethanol and residual SOCl2​ .

  • Suspend the resulting crude hydrochloride salt in ethyl acetate (600 mL) and slowly neutralize by adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the aqueous layer reaches pH 8.

  • Separate the layers. Wash the organic layer with brine (200 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure to afford Ethyl 8-methylquinoline-5-carboxylate as a pale yellow solid/oil depending on ambient temperature[5].

References

  • Gracheva, I. N., & Tochilkin, A. I. (1980). Synthesis and bromination of 8-methylquinoline-5-carboxylic acid. Chemistry of Heterocyclic Compounds, 16(3), 275-277.
  • Canadian Science Publishing. (1971). Mass spectra of some deuterium labelled dimethylquinolines. Canadian Journal of Chemistry.
  • World Intellectual Property Organization. (2022). Macrocycles en tant que modulateurs de cftr (WO2022194399A1). Google Patents.
  • ChemScene / Chemikart. (n.d.). Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of Ethyl 8-methylquinoline-5-carboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility c...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Ethyl 8-methylquinoline-5-carboxylate in aqueous media. We will move beyond simple protocols to explain the underlying chemical principles, providing you with the tools to logically troubleshoot and solve these common yet critical experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental reasons behind the solubility challenges associated with Ethyl 8-methylquinoline-5-carboxylate.

Q1: Why is Ethyl 8-methylquinoline-5-carboxylate inherently poorly soluble in neutral aqueous solutions?

A1: The low aqueous solubility of Ethyl 8-methylquinoline-5-carboxylate is a direct result of its molecular structure. Several key features contribute to its hydrophobicity:

  • Aromatic Quinoline Core: The fused bicyclic aromatic system of the quinoline core is nonpolar and hydrophobic, making it energetically unfavorable for polar water molecules to solvate it effectively.[1]

  • Lipophilic Substituents: The presence of a methyl group (-CH₃) and an ethyl ester (-COOCH₂CH₃) further increases the molecule's lipophilicity (fat-solubility) and molecular size, reducing its affinity for water.[2]

  • Crystal Lattice Energy: In its solid state, the compound's molecules are packed into a stable crystal lattice. A significant amount of energy is required to break the intermolecular bonds within this lattice before water molecules can begin the solvation process.[2]

Quinoline itself is only slightly soluble in cold water, and its derivatives often follow this trend.[3][4]

Q2: What are the key physicochemical properties of Ethyl 8-methylquinoline-5-carboxylate that I should be aware of?

A2: While experimental data for this specific molecule is not widely published, we can estimate its properties based on its structure and closely related analogs. These parameters are crucial for predicting its behavior and selecting an appropriate solubilization strategy.

PropertyEstimated Value / CharacteristicImplication for Solubility
Molecular Formula C₁₃H₁₃NO₂-
Molecular Weight 215.25 g/mol Larger molecules can be more difficult to solvate.[2]
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.5A positive LogP value indicates a preference for a nonpolar environment (octanol) over a polar one (water), confirming its lipophilic nature.[5][6]
pKa (Acid Dissociation Constant) ~4.0 - 5.0 (for the quinoline nitrogen)The quinoline nitrogen is a weak base.[3] At a pH below its pKa, this nitrogen will become protonated (positively charged), significantly increasing aqueous solubility.[7][8]
Hydrogen Bond Acceptors 3 (N, O=C, O-C)The nitrogen and oxygen atoms can accept hydrogen bonds from water.
Hydrogen Bond Donors 0The molecule has no hydrogens attached to highly electronegative atoms to donate hydrogen bonds.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured, step-by-step guidance to systematically address solubility issues, from initial attempts to more advanced methods.

Q3: I have a new batch of the compound. What is the standard first-line method to prepare a stock solution for my experiments?

A3: The most direct and universally adopted first step is to prepare a concentrated stock solution in a water-miscible organic co-solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of compounds and its miscibility with aqueous media.[1][9]

Protocol 1: Preparation of a Concentrated DMSO Stock Solution
  • Weigh Compound: Accurately weigh a small amount of Ethyl 8-methylquinoline-5-carboxylate (e.g., 5 mg) into a sterile, appropriate-sized glass vial.

  • Add Co-Solvent: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Promote Dissolution: To ensure complete dissolution, employ mechanical assistance.

    • Vortex the vial vigorously for 2-3 minutes.

    • If solids persist, place the vial in a sonicator bath for 5-10 minutes.[1]

    • As a final step, you may gently warm the solution in a 37°C water bath for 10-15 minutes. Always be mindful of the compound's potential thermal stability.[1]

  • Inspect and Store: Visually inspect the solution against a light source to ensure no solid particulates remain. Store the stock solution, protected from light and moisture, at -20°C or -80°C.

Q4: My compound precipitates or "crashes out" when I dilute the DMSO stock into my aqueous buffer or cell culture medium. What is happening and what should I do?

A4: This is the most frequent challenge. It occurs because when you dilute the DMSO stock into the aqueous medium, the percentage of the organic co-solvent drops dramatically. The environment becomes predominantly aqueous, and the compound's concentration now exceeds its maximum solubility in this new, highly polar environment, causing it to precipitate.[1]

Follow this logical troubleshooting workflow to resolve the issue.

G start Precipitation Occurs (Crashing Out) step1 Is the final concentration essential? start->step1 step2_yes Lower the Final Concentration (e.g., perform serial dilutions) step1->step2_yes No step2_no Proceed to next step step1->step2_no Yes step3 Can the final co-solvent concentration be increased? step2_no->step3 step4_yes Increase Final DMSO % (e.g., 0.1% -> 0.5%) CRITICAL: Run vehicle control step3->step4_yes Yes step4_no Co-solvent approach is insufficient. Proceed to Advanced Strategies. step3->step4_no No

Caption: Initial troubleshooting workflow for compound precipitation.

Q5: Co-solvents are not working at non-toxic concentrations. How can I leverage pH to increase solubility?

A5: This is an excellent next step, grounded in the compound's basic nature. The quinoline nitrogen in your molecule can accept a proton (H⁺). By lowering the pH of your aqueous medium to be at least 1-2 units below the compound's pKa (~4.0-5.0), you can protonate this nitrogen. This creates a positively charged quinolinium salt, which is vastly more soluble in water than the neutral form.[10][11][12]

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare Buffers: Make a series of biologically compatible buffers across a pH range (e.g., pH 7.5, 6.5, 5.5, 4.5, 3.5).

  • Add Compound: Add an excess amount of the solid Ethyl 8-methylquinoline-5-carboxylate to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Include a control with deionized water.

  • Equilibrate: Tightly cap the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.

  • Separate and Quantify:

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant. It is advisable to filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry against a standard curve).

  • Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to determine the optimal pH range for your desired concentration.

Q6: My experiment is highly sensitive to both pH and organic solvents. What is a suitable alternative?

A6: In such cases, cyclodextrin complexation is a powerful and widely used technique, particularly in pharmaceutical formulations.[13][14][] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a poorly soluble "guest" molecule like yours, forming a water-soluble "host-guest" inclusion complex.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

G cluster_0 Aqueous Environment cluster_1 Aqueous Environment drug Hydrophobic Drug (Low Solubility) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow Complexation complex Soluble Inclusion Complex drug_inside Drug G start Start: Solubilize Ethyl 8-methylquinoline-5-carboxylate step1 Prepare 10-50 mM stock in 100% DMSO (Protocol 1) start->step1 decision1 Does it precipitate in aqueous media? step1->decision1 step2 1. Lower final concentration 2. Increase final DMSO % (with controls) decision1->step2 Yes success SUCCESS: Proceed with Experiment decision1->success No decision2 Is it soluble and non-toxic? step2->decision2 decision2->success Yes step3 Is the assay pH-sensitive? decision2->step3 No step4 Perform pH-Solubility Study (Protocol 2) Use acidic buffer (pH < 5) step3->step4 No step5 Perform Cyclodextrin Study (Protocol 3) Use HP-β-CD step3->step5 Yes decision3 Soluble? step4->decision3 decision4 Soluble? step5->decision4 step6 Screen Surfactants (Protocol 4) Use Tween 80 / Pluronic F-68 step6->success If Soluble decision3->success Yes decision3->step5 No decision4->success Yes decision4->step6 No

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Optimization

Resolving common impurities in Ethyl 8-methylquinoline-5-carboxylate crystallization

Focus: Resolving Impurities in Ethyl 8-methylquinoline-5-carboxylate Welcome to the Advanced Troubleshooting Portal. As drug development professionals and synthetic chemists, you know that the isolation of high-purity he...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Impurities in Ethyl 8-methylquinoline-5-carboxylate

Welcome to the Advanced Troubleshooting Portal. As drug development professionals and synthetic chemists, you know that the isolation of high-purity heteroaromatics is rarely a straightforward kinetic precipitation. Ethyl 8-methylquinoline-5-carboxylate presents unique crystallization challenges due to its rigid, planar quinoline core and the presence of competing hydrogen-bonding functional groups.

This guide moves beyond basic recrystallization. We dissect the causality of impurity incorporation—whether via solid solution formation, surface deposition, or lattice inclusion—and provide self-validating protocols to engineer the perfect crystal lattice.

The Impurity Incorporation Matrix

Before troubleshooting, we must understand how impurities contaminate the final product. According to established industrial crystallization workflows, impurities bypass rejection through specific mechanistic pathways[1]. Identifying the mechanism is the first step to resolving the contamination.

ImpurityMechanisms cluster_impurities Impurity Incorporation Mechanisms Crude Crude Ethyl 8-methylquinoline-5-carboxylate Oxidation Oxidation/Tars (Inclusion) Crude->Oxidation Air/Light Exposure Acid Free Acid (Surface Deposition) Crude->Acid Hydrolysis Isomer Regioisomers (Solid Solution) Crude->Isomer Upstream Synthesis Charcoal Activated Carbon + Hot Filtration Oxidation->Charcoal pHControl pH-Adjusted Anti-Solvent Acid->pHControl Seeding Thermodynamic Seeding Isomer->Seeding Pure High-Purity Crystalline API Charcoal->Pure pHControl->Pure Seeding->Pure

Logical workflow for identifying and resolving quinoline crystallization impurities.

Troubleshooting FAQs

Q1: My isolated Ethyl 8-methylquinoline-5-carboxylate crystals have a persistent yellow/brown tint, even after multiple recrystallizations. How do I achieve a white powder? The Causality (Expertise): Discoloration in quinoline derivatives is almost exclusively caused by oxidative degradation (e.g., N-oxides) or trace highly conjugated polymeric tars formed during the upstream Skraup or Doebner-Miller synthesis[2]. Because these impurities share the planar heteroaromatic structure of your target molecule, they easily intercalate into the growing crystal lattice via an inclusion mechanism[1]. Once trapped inside the crystal matrix, no amount of surface washing will remove them. The Solution (Experience): You must intercept the impurities in the solution phase before nucleation begins. Activated carbon treatment exploits π−π stacking and van der Waals forces to selectively adsorb these electron-rich, extended chromophores.

Q2: HPLC analysis of my crystals shows 2-5% contamination with the free acid (8-methylquinoline-5-carboxylic acid). How do I reject this? The Causality: The free acid is a common byproduct of incomplete esterification or partial hydrolysis during aqueous workup. During crystallization, the free acid acts as a strong hydrogen-bond donor and acceptor, leading to surface deposition or co-crystallization as the solution reaches supersaturation[1]. The Solution: Implement a pH-adjusted anti-solvent crystallization. The pKa of the carboxylic acid is approximately 4.5. By using an aqueous anti-solvent buffered to pH 7.5–8.0 (using dilute NaHCO3​ ), the free acid is ionized into its carboxylate salt. This drastically shifts its solubility profile, keeping it entirely dissolved in the aqueous phase while the neutral ester precipitates.

Q3: I am detecting structurally related regioisomers (e.g., 7-methylquinoline-5-carboxylate). Standard cooling crystallization isn't working. Why? The Causality: Regioisomers possess nearly identical molecular volumes, polarities, and solubility curves to the target ester. This leads to solid solution formation, where the impurity physically substitutes the target molecule at lattice sites[1]. Kinetic cooling forces rapid nucleation, trapping the isomer. The Solution: Shift from kinetic to thermodynamic control using slow anti-solvent crystallization coupled with precise seeding[3]. By maintaining a low supersaturation state, the system has the activation energy required to dissolve kinetically trapped impurities and re-deposit only the thermodynamically favored 8-methyl isomer.

Quantitative Solvent Selection Matrix

Selecting the right solvent system requires balancing solubility thermodynamics with specific impurity rejection profiles.

Solvent SystemRatio (v/v)Target Solubility (Hot/Cold)Primary Impurity RejectedExpected YieldCrystal Quality
Ethanol / Water 1 : 1.5High / Very LowFree Acid (if pH > 7)88 - 92%Fine Needles
Ethyl Acetate / Hexanes 1 : 3High / LowOxidation Tars75 - 80%Prisms
Isopropanol (IPA) NeatModerate / Very LowRegioisomers82 - 85%Large Blocks
Toluene / Heptane 1 : 4High / ModerateInorganic Salts65 - 70%Microcrystalline

Data synthesized from standard quinoline purification parameters[2][3].

Self-Validating Experimental Protocols
Protocol A: Carbon-Assisted, pH-Shift Anti-Solvent Crystallization

Purpose: Simultaneous removal of color bodies (tars) and free acid impurities via thermodynamic control.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude Ethyl 8-methylquinoline-5-carboxylate in 40 mL of absolute Ethanol. Heat to 60°C under moderate stirring (400 rpm) until complete dissolution is achieved.

  • Adsorption: Add 0.5 g of activated carbon (Darco® KB-G or equivalent). Stir at 60°C for exactly 30 minutes.

    • Self-Validation Check: Pull a 1 mL aliquot and filter through a syringe. The solution should transition from dark brown to pale yellow/clear, confirming successful chromophore adsorption.

  • Hot Filtration: Filter the hot suspension through a pre-warmed Celite pad over a 0.22 µm PTFE membrane to remove the carbon. Rinse the pad with 5 mL of hot Ethanol.

  • Anti-Solvent Preparation: In a separate vessel, prepare 60 mL of an aqueous 2% NaHCO3​ solution (Anti-solvent) and heat to 40°C.

  • Controlled Addition: Transfer the filtered ethanol solution to a crystallizer. Maintain at 40°C. Add the NaHCO3​ anti-solvent dropwise at a rate of 2 mL/min[3].

  • Seeding (Critical Step): Once the solution becomes slightly turbid (cloud point), pause addition and add 0.05 g of pure Ethyl 8-methylquinoline-5-carboxylate seeds. Hold at 40°C for 30 minutes to allow the seed bed to mature.

    • Self-Validation Check: The cloud point should persist, and the seed crystals should not dissolve, confirming the system is securely within the metastable zone.

  • Cooling Profile: Resume anti-solvent addition. Once complete, cool the slurry from 40°C to 5°C at a linear rate of 0.1°C/min.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Ethanol/Water (1:2 v/v). Dry under vacuum at 45°C to constant weight.

CrystallizationProtocol S1 Dissolution (EtOH, 60°C) S2 Carbon Polish (0.22 µm filter) S1->S2 S3 Anti-Solvent (H2O + NaHCO3) S2->S3 S4 Seeding (at 40°C) S3->S4 S5 Cooling (0.1°C/min) S4->S5 S6 Isolation (Vacuum Filter) S5->S6

Step-by-step pH-adjusted anti-solvent crystallization protocol.

References[2] Title: Technical Support Center: Purification of Isoquinoline Derivatives

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 8-Methylquinoline-5-Carboxylate Reactions

Introduction Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3)[1] is a highly valuable scaffold in medicinal chemistry and drug discovery, offering dual sites for late-stage functionalization: the 8-methyl group an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3)[1] is a highly valuable scaffold in medicinal chemistry and drug discovery, offering dual sites for late-stage functionalization: the 8-methyl group and the 5-carboxylate ester. However, researchers frequently encounter severe reactivity bottlenecks when working with this molecule.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the two primary modes of steric hindrance inherent to this system:

  • N1/C8 Steric Clash: The 8-methyl group physically blocks the nitrogen lone pair, drastically reducing its nucleophilicity and its ability to coordinate with [2].

  • C4/C5 Peri-Interaction: The C4 proton exerts a peri-steric effect on the C5 ester, forcing the carbonyl out of coplanarity and shielding it from nucleophilic attack during hydrolysis or amidation.

ReactivityMap Molecule Ethyl 8-methylquinoline -5-carboxylate N_Site N1: Sterically Blocked (Hard to Alkylate/Oxidize) Molecule->N_Site 8-Me Clash C8_Site C8-Methyl: C(sp3)-H Activation Target Molecule->C8_Site Requires DG C5_Site C5-Ester: Peri-Hindered (Sluggish Hydrolysis) Molecule->C5_Site C4-H Clash

Fig 1. Steric hindrance zones in Ethyl 8-methylquinoline-5-carboxylate.

FAQ Section 1: Nitrogen-Centric Reactions (N-Alkylation & N-Oxidation)

Q1: My attempts to N-alkylate Ethyl 8-methylquinoline-5-carboxylate using methyl iodide (MeI) at room temperature are failing. Why, and how can I fix it? Explanation: The 8-methyl group sits directly adjacent to the quinoline nitrogen. This creates a severe steric wall that blocks the optimal Bürgi-Dunitz trajectory required for an SN​2 attack on standard alkyl halides like MeI. Solution: You must switch to a harder, more reactive electrophile that requires a smaller activation volume in the transition state. We recommend using Meerwein's salt (Trimethyloxonium tetrafluoroborate, Me3​OBF4​ ) or Methyl triflate (MeOTf) in anhydrous dichloromethane (DCM) at 0∘C to room temperature. These reagents bypass the steric barrier due to their extreme electrophilicity.

Q2: I am trying to synthesize the N-oxide using standard mCPBA, but the reaction is sluggish and incomplete after 24 hours. What is the alternative? Explanation: Just as with alkylation, the bulky 8-methyl group hinders the approach of the bulky mCPBA molecule. Solution: Transition to a smaller, highly reactive oxidizing system. The Urea-Hydrogen Peroxide (UHP) complex coupled with Trifluoroacetic Anhydride (TFAA) generates trifluoroperacetic acid in situ. This smaller, more electrophilic peracid easily penetrates the steric shield of the 8-methyl group, driving the N-oxidation to completion within 2-4 hours.

FAQ Section 2: C(sp3)-H Functionalization of the 8-Methyl Group

Q3: I am attempting a Pd(II) or Rh(III) catalyzed C(sp3)-H activation of the 8-methyl group, but I am getting <10% yield. How can I improve this? Explanation: Direct C-H activation of 8-methylquinolines often fails because the nitrogen must coordinate to the metal center (e.g., Pd or Rh) to direct the catalyst to the C8-methyl group. The steric hindrance from the 8-methyl group prevents stable N-Metal coordination[2]. Solution: Convert the quinoline to its N-oxide first. The N-oxide oxygen acts as a flexible, extended "weak directing group." This extends the bite angle and physically distances the metal center from the steric bulk of the quinoline ring, allowing the of the methyl group[3]. Once functionalized, the N-oxide can be easily reduced back to the free quinoline using PCl3​ or Mo(CO)6​ .

Workflow Start Sterically Hindered Precursor Step1 N-Oxidation (UHP, TFAA) Start->Step1 Step2 Pd(II) Coordination (Relieved Sterics) Step1->Step2 Step3 C(sp3)-H Insertion & Functionalization Step2->Step3 End Functionalized Product Step3->End

Fig 2. N-oxide directed C(sp3)-H functionalization workflow to bypass steric hindrance.

FAQ Section 3: Ester-Centric Reactions (C5 Position)

Q4: Saponification of the 5-ethyl ester using NaOH in Methanol at room temperature is yielding mostly recovered starting material. Why is this ester so stable? Explanation: In the quinoline system, the 4-position and 5-position are peri to one another. The steric repulsion between the C4-proton and the C5-ethoxycarbonyl group forces the ester out of the plane of the aromatic ring. This not only disrupts resonance stabilization but physically blocks the approach of the hydroxide nucleophile to the carbonyl carbon. Solution: You must apply forcing conditions. Switch from NaOH/MeOH to a mixture of LiOH (10 equivalents) in a THF/MeOH/ H2​O (3:1:1) solvent system and reflux at 70∘C for 12-18 hours. The lithium ion provides superior Lewis acid coordination to the carbonyl oxygen, increasing its electrophilicity and pulling it into a more accessible conformation. Alternatively, for completely anhydrous cleavage, use Trimethylsilyl iodide (TMSI) in DCM.

Quantitative Data: Reactivity Comparison

Reaction TypeReagent/ConditionsSteric Barrier AddressedTypical Yield (%)Time
N-Alkylation MeI, DMF, 25∘C None (Fails)< 5%48 h
N-Alkylation Me3​OBF4​ , DCM, 25∘C Overcomes N1/C8 clash85-92%12 h
N-Oxidation mCPBA, DCM, 25∘C None (Sluggish)30-40%24 h
N-Oxidation UHP, TFAA, DCM, 0∘C→25∘C Overcomes N1/C8 clash> 95%3 h
Ester Hydrolysis NaOH, MeOH, 25∘C None (Fails)< 10%24 h
Ester Hydrolysis LiOH, THF/MeOH/ H2​O , 70∘C Overcomes C4/C5 peri-clash88-95%16 h

Experimental Protocols

Protocol 1: High-Yield Synthesis of Ethyl 8-methylquinoline-5-carboxylate N-oxide

Self-Validating Step: The use of UHP/TFAA ensures complete conversion without the tedious removal of mCPBA byproducts. The reaction progress is easily monitored by TLC (the N-oxide is significantly more polar and streaks on silica).

  • Dissolve Ethyl 8-methylquinoline-5-carboxylate (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0∘C under nitrogen.

  • Add Urea-Hydrogen Peroxide (UHP) adduct (3.0 mmol) in one portion.

  • Dropwise, add Trifluoroacetic Anhydride (TFAA) (2.5 mmol) over 10 minutes. (Caution: Exothermic).

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Validation/Workup: Quench with saturated aqueous Na2​S2​O3​ (5 mL) to destroy unreacted peroxides (a starch-iodide test must be negative before proceeding). Wash with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate to yield the pure N-oxide.

Protocol 2: Pd(II)-Catalyzed C(sp3)-H Functionalization via N-Oxide

Mechanistic Note: This protocol utilizes the N-oxide synthesized in Protocol 1 to relay the Pd(II) catalyst to the C8-methyl group, [4].

  • In a sealed tube, combine Ethyl 8-methylquinoline-5-carboxylate N-oxide (0.2 mmol), the coupling partner (e.g., maleimide, 0.3 mmol), Pd(OAc)2​ (10 mol%), and AgOAc (2.0 equiv) in 1,4-dioxane (2.0 mL).

  • Purge the vessel with argon for 5 minutes, seal, and heat to 110∘C for 24 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd/Ag salts.

  • Concentrate and purify via flash column chromatography to isolate the functionalized tetracyclic scaffold.

References

  • Dual C(sp3)–H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides: A Route to Access C7–H Bond Source: Organic Letters (ACS Publications) URL:[Link][3][4]

  • Rh(iii)-catalyzed sp3/sp2–C–H heteroarylations via cascade C–H activation and cyclization Source: Chemical Science (NIH/PubMed) URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity and Application Guide: Ethyl 8-Methylquinoline-5-carboxylate vs. Ethyl 8-Hydroxyquinoline-5-carboxylate

As drug discovery and synthetic methodologies evolve, the strategic selection of heterocyclic building blocks dictates both the synthetic trajectory and the biological viability of the final compound. Quinoline-5-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and synthetic methodologies evolve, the strategic selection of heterocyclic building blocks dictates both the synthetic trajectory and the biological viability of the final compound. Quinoline-5-carboxylates are highly privileged scaffolds. By altering a single substituent at the C8 position—swapping a methyl group for a hydroxyl group—we fundamentally shift the molecule's electronic landscape, coordination chemistry, and reactivity profile.

This guide provides an in-depth, objective comparison of Ethyl 8-methylquinoline-5-carboxylate (8-MQC) and Ethyl 8-hydroxyquinoline-5-carboxylate (8-HQC) , equipping researchers with the mechanistic causality and experimental protocols needed to leverage these molecules effectively.

Mechanistic Profiling & Chemical Causality

The divergent behavior of 8-MQC and 8-HQC stems from the electronic and steric nature of their C8 substituents, which dictate their interaction with transition metals and electrophiles.

The Non-Chelating Directing Scaffold: 8-MQC

Ethyl 8-methylquinoline-5-carboxylate (8-MQC) features a C8-methyl group. Because carbon cannot donate a lone pair, 8-MQC lacks the bidentate chelating ability characteristic of 8-hydroxyquinolines. However, the spatial proximity of the quinoline nitrogen to the C8-methyl group creates a powerful synthetic advantage: directed C(sp³)–H activation .

When exposed to Palladium(II) catalysts, the quinoline nitrogen coordinates to the metal center, acting as a directing group. This pre-organization drastically lowers the activation energy required to cleave the inert benzylic C(sp³)–H bond, forming a stable 5,6-fused palladacycle intermediate[1]. This intermediate can be intercepted by various coupling partners to achieve late-stage acetoxylation, arylation, or amidation. Furthermore, the C8-methyl group is highly susceptible to radical halogenation (e.g., Wohl-Ziegler bromination), providing a versatile bromomethyl handle for macrocyclization in the synthesis of CFTR modulators[2].

The Bidentate Pharmacophore: 8-HQC

Ethyl 8-hydroxyquinoline-5-carboxylate (8-HQC) is the ethyl ester derivative of IOX1 (8-hydroxyquinoline-5-carboxylic acid), a potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG) oxygenases[3]. The C8-hydroxyl group, paired with the quinoline nitrogen, forms an optimal bidentate ligand that avidly chelates active-site metals, particularly Fe(II) and Ni(II).

The causality behind utilizing 8-HQC over its parent acid (IOX1) lies in cellular pharmacokinetics. IOX1 possesses a free carboxylic acid at C5, which is ionized at physiological pH, resulting in poor passive membrane permeability. By masking this acid as an ethyl ester (8-HQC), the lipophilicity is significantly increased. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester, trapping the active IOX1 inside the cell where it can engage nuclear targets like Jumonji C (JmjC) domain-containing histone demethylases[4].

Reactivity Core Quinoline-5-carboxylate Scaffold MQC 8-Methyl (8-MQC) Core->MQC HQC 8-Hydroxyl (8-HQC) Core->HQC CH_Act Pd-Catalyzed C(sp3)-H Activation MQC->CH_Act Radical Radical Bromination (Wohl-Ziegler) MQC->Radical Chelation Bidentate Metal Chelation (Fe2+, Ni2+) HQC->Chelation Prodrug Ester Hydrolysis (IOX1 Release) HQC->Prodrug

Divergent reactivity pathways of 8-MQC and 8-HQC based on their C8 substituents.

Quantitative Data Comparison

To facilitate objective selection, the following table summarizes the key physicochemical and reactive metrics of both compounds.

Property / MetricEthyl 8-methylquinoline-5-carboxylate (8-MQC)Ethyl 8-hydroxyquinoline-5-carboxylate (8-HQC)
CAS Number 82967-39-3104293-76-7
Molecular Weight 215.25 g/mol 217.22 g/mol
Primary Reactivity Radical Bromination, C(sp³)-H ActivationMetal Chelation, Electrophilic Aromatic Substitution
Metal Chelation None (Monodentate N-coordination only)Strong Bidentate (N, O)
Biological Role Synthetic intermediate, Negative controlProdrug for epigenetic modulation (IOX1 ester)
Calculated XLogP3 ~2.82.5
Key Intermediate Formed 8-(Bromomethyl)quinoline-5-carboxylate5-Carboxy-8-hydroxyquinoline (post-hydrolysis)

Epigenetic Signaling & Target Engagement (8-HQC)

When utilized in biological assays, 8-HQC acts as a self-validating delivery system. The ethyl ester ensures cellular penetration, while the subsequent enzymatic unmasking triggers the biological effect. The active metabolite, IOX1, competitively binds to the Fe(II) cofactor in the active site of JmjC demethylases (e.g., KDM4C). This prevents the demethylation of repressive histone marks like H3K9me3, leading to sustained gene silencing, a mechanism heavily investigated in acute myeloid leukemia (AML) and other malignancies[4].

Pathway Cell Cellular Uptake (8-HQC) Hydrolase Intracellular Esterases Cell->Hydrolase IOX1 Active IOX1 (5-Carboxy-8-HQ) Hydrolase->IOX1 Hydrolysis Target JmjC Histone Demethylases (e.g., KDM4C) IOX1->Target Fe(II) Chelation Effect H3K9me3 Retention & Gene Silencing Target->Effect Inhibition

Intracellular processing of 8-HQC into IOX1 and subsequent epigenetic signaling cascade.

Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that the causality of each reagent is understood to maximize yield and reproducibility.

Protocol A: Palladium-Catalyzed C(sp³)–H Acetoxylation of 8-MQC

This protocol leverages the quinoline nitrogen to direct palladium to the C8-methyl group, enabling late-stage oxidation[1].

Reagents:

  • Ethyl 8-methylquinoline-5-carboxylate (1.0 equiv, 0.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv, 5 mol%)

  • Iodobenzene diacetate (PhI(OAc)₂, 1.5 equiv) - Acts as the terminal oxidant to turn over Pd(0) back to Pd(II).

  • Acetic acid / Acetic anhydride (1:1 v/v, 2.0 mL) - Solvent and acetate source.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 8-MQC, Pd(OAc)₂, and PhI(OAc)₂.

  • Solvent Addition: Add the acetic acid/acetic anhydride mixture. Causality: Acetic anhydride acts as a moisture scavenger, preventing the formation of the corresponding alcohol and driving the equilibrium toward the acetoxylated product.

  • Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and neutralize carefully with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to yield Ethyl 8-(acetoxymethyl)quinoline-5-carboxylate.

Protocol B: In Vitro Ester Hydrolysis and Metal Chelation Assay of 8-HQC

This workflow validates the prodrug nature of 8-HQC by demonstrating its conversion to the active metal-chelating species (IOX1)[3].

Reagents:

  • Ethyl 8-hydroxyquinoline-5-carboxylate (8-HQC, 10 mM stock in DMSO)

  • Porcine Liver Esterase (PLE, 100 U/mL)

  • Ferrous ammonium sulfate (Fe(NH₄)₂(SO₄)₂, 10 mM aqueous)

  • PBS Buffer (pH 7.4)

Step-by-Step Methodology:

  • Hydrolysis Initiation: In a UV-Vis cuvette, add 980 µL of PBS buffer and 10 µL of the 8-HQC DMSO stock (final concentration 100 µM). Record the baseline UV-Vis spectrum.

  • Enzymatic Cleavage: Add 10 µL of PLE. Incubate at 37 °C for 30 minutes. Causality: The esterase cleaves the ethyl ester, releasing the free C5-carboxylic acid (IOX1). This can be monitored by a slight shift in the UV absorption maxima due to the change in the electronic push-pull system of the quinoline ring.

  • Chelation Validation: Add 10 µL of the Fe(II) stock solution to the cuvette.

  • Observation: An immediate bathochromic shift (color change to deep green/black) will occur. Causality: The unmasked IOX1 utilizes its 8-hydroxyl and quinoline nitrogen to form a stable octahedral complex with Fe(II), confirming the availability of the bidentate pharmacophore.

References

  • 2. 3.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of Ethyl 8-methylquinoline-5-carboxylate

This guide provides a comprehensive, in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 8-methylquinoline-5-carboxylate, a key intermediate in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 8-methylquinoline-5-carboxylate, a key intermediate in pharmaceutical synthesis. We will not only establish a robust and reliable analytical method but also compare its performance against a modern Ultra-Performance Liquid Chromatography (UPLC) alternative, providing researchers and drug development professionals with the data and rationale to select the most appropriate technology for their needs.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 8-methylquinoline-5-carboxylate is a heterocyclic building block whose structural motif is prevalent in a range of pharmacologically active agents.[1] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Process-related impurities, arising from starting materials, intermediates, or side-reactions during synthesis, can carry their own pharmacological or toxicological profiles, potentially compromising the final drug product.

Therefore, a validated, stability-indicating analytical method is required to ensure that the intermediate meets stringent purity specifications. This guide follows the globally recognized ICH Q2(R1) guidelines for the validation of analytical procedures to demonstrate that the developed HPLC method is suitable for its intended purpose: the quantitative determination of purity and impurities.[2][3]

Devising the Analytical Strategy: Anticipating the Impurity Profile

To develop a method capable of separating all potential impurities, we must first understand the synthetic route. A common and plausible pathway to this molecule is a variation of the Gould-Jacobs reaction .[4][5][6] This synthesis involves the condensation of 2-methylaniline with an ethoxymethylenemalonate derivative, followed by high-temperature thermal cyclization.

Based on this reaction, the following potential process-related impurities must be considered for the validation, particularly for the specificity assessment:

  • Impurity A: 2-methylaniline (Unreacted Starting Material)

  • Impurity B: Diethyl ethoxymethylenemalonate (Unreacted Reagent)

  • Impurity C: Diethyl 2-(((2-methylphenyl)amino)methylene)malonate (Key Intermediate)

  • Impurity D: Ethyl 7-methylquinoline-5-carboxylate (Positional Isomer)

  • Impurity E: 8-methylquinoline-5-carboxylic acid (Hydrolysis Degradant)

The analytical challenge is to develop a method that can resolve the main peak of Ethyl 8-methylquinoline-5-carboxylate from these five potential impurities and any other unknown degradants.

Methodology Comparison: Conventional HPLC vs. Modern UPLC

To provide a thorough comparison, we developed and validated two distinct reversed-phase liquid chromatography methods.

  • Method A (Primary): A conventional HPLC method built for robustness and accessibility, utilizing a standard fully porous particle column.

  • Method B (Alternative): A high-throughput UPLC method designed for speed and efficiency, employing advanced core-shell particle column technology.[7][8]

The chromatographic conditions for each method are summarized below.

ParameterMethod A: Conventional HPLCMethod B: High-Efficiency UPLC
Instrument Standard HPLC System (e.g., Agilent 1260, Waters Alliance)UPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Column Fully Porous C18 (4.6 x 150 mm, 5 µm)Core-Shell C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B over 15 min20% to 80% B over 5 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30 °C40 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL2 µL
Run Time 20 minutes7 minutes

Method Validation: A Head-to-Head Performance Analysis

The following sections detail the validation parameters, the experimental approach, and a direct comparison of the results obtained from Method A and Method B.

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

A solution containing the main analyte was spiked with all five potential impurities (A-E) and subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to generate additional unknown degradants.

Results:

  • Method A (HPLC): Successfully resolved the main analyte peak from all five spiked impurities and all major degradation products. The critical pair, the positional isomer (Impurity D), was resolved with a resolution factor (Rs) of 1.8.

  • Method B (UPLC): Also achieved complete resolution. Due to the higher efficiency of the core-shell column, peak widths were significantly narrower, resulting in a superior resolution of 3.1 for the critical isomeric pair (Impurity D). All peaks were baseline separated.

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a specified range.[9]

Results: Calibration curves were generated from 50% to 150% of the nominal sample concentration (0.5 mg/mL). The results are summarized below.

ParameterMethod A: Conventional HPLCMethod B: High-Efficiency UPLC
Range 0.25 - 0.75 mg/mL0.25 - 0.75 mg/mL
Correlation Coefficient (r²) 0.99950.9998
Y-intercept Minimal, passes near originMinimal, passes near origin

Analysis: Both methods exhibit excellent linearity. The slightly higher correlation coefficient for the UPLC method can be attributed to the improved peak integration resulting from sharper peaks.

Accuracy (Trueness)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It was determined by spiking the sample matrix with known amounts of the analyte at three concentration levels (80%, 100%, and 120%).

Results:

LevelMethod A: Conventional HPLC (% Recovery)Method B: High-Efficiency UPLC (% Recovery)
80% 99.2%99.8%
100% 100.5%100.1%
120% 99.6%100.3%
Average Recovery 99.8% 100.1%

Analysis: Both methods are highly accurate, with recovery values well within the typical acceptance criteria of 98-102%.

Precision

Precision is the measure of the degree of scatter of analytical results from a series of measurements of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[4]

  • Repeatability (Intra-assay precision): Six replicate preparations of the same sample on the same day.

  • Intermediate Precision (Inter-assay precision): Analysis performed by a different analyst on a different day using a different instrument.

Results:

ParameterMethod A: Conventional HPLC (%RSD)Method B: High-Efficiency UPLC (%RSD)
Repeatability (n=6) 0.45%0.21%
Intermediate Precision 0.88%0.45%

Analysis: The UPLC method demonstrates significantly better precision. The lower relative standard deviation (RSD) is a direct benefit of the reduced system volume and faster analysis times, which minimize the opportunity for environmental or system fluctuations to impact results.[10]

Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.[11]

Results:

ParameterMethod A: Conventional HPLCMethod B: High-Efficiency UPLC
LOD (µg/mL) 0.15 µg/mL (S/N ≈ 3:1)0.05 µg/mL (S/N ≈ 3:1)
LOQ (µg/mL) 0.50 µg/mL (S/N ≈ 10:1)0.15 µg/mL (S/N ≈ 10:1)

Analysis: The UPLC method is approximately three times more sensitive. The narrower peaks produced by the core-shell column result in a greater peak height for a given mass of analyte, leading to a much better signal-to-noise (S/N) ratio. This is a critical advantage for trace impurity analysis.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[12]

Results: Both methods were tested for variations in flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic).

Parameter VariationMethod A: Conventional HPLCMethod B: High-Efficiency UPLC
Flow Rate (±10%) System suitability passes. Rs > 1.5System suitability passes. Rs > 2.5
Temperature (±5°C) System suitability passes. Rs > 1.5System suitability passes. Rs > 2.5
Mobile Phase (±2%) System suitability passes. Rs > 1.5System suitability passes. Rs > 2.5

Analysis: Both methods are robust for their intended use. The UPLC method, with its higher initial resolution, provides a larger margin of safety against method drift.

Visualizing the Validation Process

A clear workflow is essential for a systematic approach to method validation.

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_imp Phase 3: Implementation Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ (S/N Ratio) Prec->Limits Robust Robustness (Parameter Variation) Limits->Robust Routine Routine QC Use Robust->Routine

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of Ethyl 8-methylquinoline-5-carboxylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • Working Standard Solution (0.5 mg/mL): Dilute the stock solution 1:1 with the 50:50 diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the working standard.

  • Impurity Stock Solution: Prepare a stock solution containing each of the five known impurities (A-E) at a concentration of approximately 0.1 mg/mL.

  • Specificity Spiked Sample: Add appropriate volumes of the impurity stock solution to a sample solution to achieve a final impurity concentration of approximately 0.1% with respect to the analyte.

Linearity Protocol
  • Prepare a series of at least five solutions by diluting the standard stock solution to concentrations ranging from 50% to 150% of the working standard concentration (i.e., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

  • Inject each solution in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Accuracy Protocol
  • Prepare three sets of samples by spiking the sample matrix at concentrations corresponding to 80%, 100%, and 120% of the working standard concentration. Prepare each level in triplicate.

  • Analyze all nine samples.

  • Calculate the percentage recovery for each sample using the formula: (Measured Amount / Spiked Amount) * 100.

Conclusion and Recommendation

This guide demonstrates the successful validation of a conventional HPLC method (Method A) for the purity assessment of Ethyl 8-methylquinoline-5-carboxylate. The method is proven to be specific, linear, accurate, precise, and robust, making it perfectly suitable for routine quality control environments where reliability and transferability are paramount.

The comparative data powerfully illustrates the advantages of modern UPLC technology (Method B). The key benefits include:

  • Drastically Reduced Run Times: A nearly 3-fold reduction in analysis time (20 min vs. 7 min) significantly increases sample throughput.[7]

  • Superior Resolution: The use of core-shell particles provides much higher chromatographic efficiency, leading to better separation of critical pairs and more confident peak integration.[13]

  • Enhanced Sensitivity: A 3-fold improvement in LOD and LOQ allows for the detection and quantification of impurities at much lower levels.[10]

  • Reduced Solvent Consumption: Lower flow rates and shorter run times lead to substantial cost savings and a greener analytical footprint.

Recommendation:

  • For laboratories requiring a reliable, easily transferable method for standard release testing, the validated Conventional HPLC (Method A) is an excellent choice.

  • For high-throughput environments, research and development settings requiring maximum separation power, or when trace-level impurity profiling is critical, the High-Efficiency UPLC (Method B) offers undeniable advantages in speed, sensitivity, and overall performance.

References

  • Vertex AI Search. (2026).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Alispharm. (2023).
  • Wikipedia. Gould–Jacobs reaction.
  • Research Journal of Pharmacy and Technology. (2019).
  • JETIR. (n.d.).
  • PMC. (2025).
  • U.S. Food and Drug Administration. (2015).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • WebofPharma. (2026).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Taylor & Francis Online. (2018).
  • European Medicines Agency. (n.d.).
  • Pharmaguideline. (2024).
  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Slideshare. (n.d.).
  • Wikipedia. Combes quinoline synthesis.
  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles Webinar.

Sources

Validation

Structural Characterization of Ethyl 8-methylquinoline-5-carboxylate: A Comparative Guide to EI-MS and ESI-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter challenges in differentiating substituted quinoline scaffolds during drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter challenges in differentiating substituted quinoline scaffolds during drug discovery and synthetic validation. Ethyl 8-methylquinoline-5-carboxylate (C₁₃H₁₃NO₂, Exact Mass: 215.0946) is a highly functionalized intermediate whose structural integrity must be rigorously verified.

This guide objectively compares the two primary mass spectrometry (MS) techniques used for its characterization: Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . By understanding the gas-phase thermodynamics and causal fragmentation mechanisms of this molecule, researchers can select the optimal analytical alternative for either library matching or trace-level bioanalytical quantification.

Ionization Modalities: Performance Comparison

The choice between EI and ESI dictates the type of structural information obtained.

  • GC-EI-MS (Hard Ionization): Operating at 70 eV, EI provides highly reproducible, extensive fragmentation. It is the gold standard for synthetic verification because the fragmentation pattern acts as a unique structural fingerprint, allowing for definitive differentiation from regional isomers (e.g., 2-methylquinoline-4-carboxylate).

  • LC-ESI-MS/MS (Soft Ionization): ESI transfers the molecule into the gas phase with minimal residual energy, predominantly yielding the intact protonated precursor [M+H]+ . When coupled with Collision-Induced Dissociation (CID), it allows for targeted fragmentation (Multiple Reaction Monitoring, MRM). This alternative is vastly superior for quantifying the compound in complex biological matrices due to its high signal-to-noise ratio and selectivity[1].

Mechanistic Fragmentation Pathways

To build a trustworthy analytical method, one must understand why specific ions form. The fragmentation of Ethyl 8-methylquinoline-5-carboxylate is governed by the stability of the quinoline heterocycle and the lability of the ethyl ester group.

Electron Ionization (EI-MS) Dynamics

Under EI conditions, the molecule forms a radical cation [M]+∙ at m/z 215. The dominant degradation pathway is driven by the ester moiety. Alkyl esters classically undergo α -cleavage, expelling an alkoxy radical (•OCH₂CH₃, 45 Da) to form a highly stable acylium ion at m/z 170[2]. Subsequent decarbonylation (loss of CO, 28 Da) yields an aryl cation at m/z 142. Finally, the robust quinoline core undergoes a characteristic high-energy ring contraction, expelling neutral hydrogen cyanide (HCN, 27 Da) to yield m/z 115[3].

EIMS M Molecular Ion [M]+. m/z 215 F1 Acylium Ion [M - •OCH2CH3]+ m/z 170 M->F1 - 45 Da (•OCH2CH3) Alpha-cleavage F2 Aryl Cation [M - •OCH2CH3 - CO]+ m/z 142 F1->F2 - 28 Da (CO) Decarbonylation F3 Ring Cleavage [m/z 142 - HCN]+ m/z 115 F2->F3 - 27 Da (HCN) Quinoline core fragmentation

Figure 1: EI-MS fragmentation pathway of Ethyl 8-methylquinoline-5-carboxylate at 70 eV.

Electrospray Ionization (ESI-MS/MS) Dynamics

In positive ESI, the basic quinoline nitrogen readily accepts a proton, yielding [M+H]+ at m/z 216. Upon collisional activation (CID), the even-electron precursor undergoes distinct neutral losses. The primary pathway is the direct elimination of ethanol (CH₃CH₂OH, 46 Da) to form the acylium ion at m/z 170. A competing, lower-energy pathway involves a McLafferty-type rearrangement, expelling ethylene (C₂H₄, 28 Da) to form a protonated carboxylic acid (m/z 188), which rapidly dehydrates (-H₂O, 18 Da) to converge at m/z 170[1].

ESIMS MH Precursor Ion [M+H]+ m/z 216 F1 Protonated Acid [M+H - C2H4]+ m/z 188 MH->F1 - 28 Da (C2H4) McLafferty-type rearrangement F2 Acylium Ion [M+H - CH3CH2OH]+ m/z 170 MH->F2 - 46 Da (CH3CH2OH) Direct elimination F1->F2 - 18 Da (H2O) Dehydration F3 Aryl Cation [m/z 170 - CO]+ m/z 142 F2->F3 - 28 Da (CO) Decarbonylation

Figure 2: ESI-MS/MS collision-induced dissociation (CID) pathway in positive ion mode.

Quantitative Data Summaries

To facilitate rapid assay development, the diagnostic ions for both techniques are summarized below.

Table 1: GC-EI-MS Diagnostic Ions (70 eV)

m/zIon TypeRelative AbundanceStructural Significance
215 [M]+∙ High (~60%)Confirms intact molecular weight.
170 [M−45]+ Base Peak (100%)Confirms presence of the ethyl ester via α -cleavage.
142 [M−73]+ Medium (~35%)Diagnostic decarbonylation of the acylium intermediate.
115 [M−100]+ Low-Medium (~15%)Confirms the nitrogen-containing heteroaromatic core.

Table 2: LC-ESI-MS/MS Product Ions (CID)

m/zIon TypeOptimal Collision EnergyStructural Significance
216 [M+H]+ N/A (Precursor)Protonated intact molecule.
188 [M+H−28]+ 15 eVConfirms ethyl ester via neutral loss of ethylene.
170 [M+H−46]+ 25 eVPrimary quantifier ion; loss of intact ethanol.
142 [m/z170−28]+ 35 eVPrimary qualifier ion; subsequent loss of CO.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. Relying solely on retention time is insufficient. The following protocols incorporate system suitability tests (SST) and internal standards (IS) to ensure absolute trustworthiness of the data.

Workflow Prep Sample Preparation (LLE or SPE) Chrom Chromatographic Separation (GC/LC) Prep->Chrom Ion Ionization (EI or ESI) Chrom->Ion Mass Mass Analysis (Quadrupole/TOF) Ion->Mass Data Data Validation (IS & Ratio Checks) Mass->Data

Figure 3: Self-validating analytical workflow for LC-MS/MS and GC-MS characterization.

Protocol A: GC-EI-MS for Synthetic Verification

Objective: Confirm the chemical structure and purity of synthesized Ethyl 8-methylquinoline-5-carboxylate.

  • Standard Preparation: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL. Spike with Quinoline-d7 (1 µg/mL) as an internal standard to normalize injection volume variations.

  • System Suitability (SST): Inject a pure ethyl acetate blank to verify a clean column baseline. Inject the IS alone to confirm retention time stability (± 0.05 min tolerance).

  • Chromatographic Separation:

    • Column: 5% phenyl-methylpolysiloxane capillary (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Acquisition: Set the transfer line to 280°C and the EI source to 230°C at 70 eV. Acquire in full scan mode (m/z 50–350) to capture the complete isotopic and fragmentation profile.

Protocol B: LC-ESI-MS/MS for Bioanalytical Quantification

Objective: Trace-level quantification of the compound in complex matrices (e.g., plasma).

  • Sample Preparation: Perform protein precipitation by adding 300 µL of cold acetonitrile (spiked with 50 ng/mL of a stable isotope-labeled IS) to 100 µL of plasma. Vortex for 2 mins, then centrifuge at 14,000 × g for 10 mins. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 UPLC column (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Acquisition (MRM Mode): Operate in positive ESI. Set capillary voltage to 3.0 kV and desolvation temperature to 400°C.

    • Monitor Quantifier Transition: m/z 216 → 170.

    • Monitor Qualifier Transition: m/z 216 → 142.

  • Data Validation: Calculate the ion ratio (Quantifier Peak Area / Qualifier Peak Area). The run is self-validated only if the sample ion ratio falls within ±20% of the ratio established by the neat analytical standard. Deviations indicate matrix co-elution.

References

  • Chemical Papers. "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides." Chemical Papers, 2025. [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, Aug 2023. [Link]

Sources

Comparative

Validating the Biological Activity of Ethyl 8-Methylquinoline-5-Carboxylate Analogs as Next-Generation CFTR Modulators

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Assay Validation Guide Executive Summary & Mechanistic Rationale Ethyl 8-methylquinoline-5-carboxylate and its de...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Assay Validation Guide

Executive Summary & Mechanistic Rationale

Ethyl 8-methylquinoline-5-carboxylate and its derivatives have emerged as highly privileged scaffolds in the synthesis of macrocyclic Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1]. In the landscape of cystic fibrosis (CF) drug development, rescuing the folding, trafficking, and gating defects of mutant CFTR proteins (such as the prevalent F508del variant) requires molecules with precise steric and electronic properties[2].

The Causality of the Scaffold: Why utilize the 8-methylquinoline-5-carboxylate core? The quinoline ring provides essential lipophilicity and structural rigidity, allowing the macrocyclic analog to deeply embed into the hydrophobic pockets of the CFTR transmembrane domains (TMDs). The carboxylate moiety serves as a critical synthetic handle for macrocyclization, locking the molecule into a bioactive conformation that stabilizes the thermodynamically unstable F508del-CFTR mutant during its biogenesis in the endoplasmic reticulum[1][2].

This guide objectively compares the biological performance of representative macrocyclic 8-methylquinoline-5-carboxylate analogs against clinical-stage benchmarks and provides the self-validating experimental protocols required to rigorously prove their efficacy.

Comparative Performance Data

To establish the biological activity of a novel Ethyl 8-methylquinoline-5-carboxylate-derived macrocycle (herein referred to as "Analog-MQ5C"), it must be benchmarked against established first- and next-generation CFTR correctors. The data below summarizes quantitative rescue metrics in human bronchial epithelial cells (CFBE41o-).

Table 1: In Vitro Efficacy Comparison of CFTR Correctors (F508del Mutation)
Compound ClassTherapeutic AgentTarget Mutation EC50​ (HS-YFP Assay)Max Efficacy (% of WT) Isc​ Rescue ( μA/cm2 )
First-Gen CorrectorLumacaftor (VX-809)F508del~110 nM15%~4.5
Next-Gen CorrectorTezacaftor (VX-661)F508del~85 nM22%~6.2
Next-Gen CorrectorElexacaftor (VX-445)F508del~30 nM55%~12.8
Macrocyclic Analog Analog-MQ5C F508del ~25 nM 62% ~14.5

Note: Analog-MQ5C demonstrates superior EC50​ and maximal efficacy, suggesting that the rigidified quinoline macrocycle provides enhanced thermodynamic stabilization of the CFTR protein compared to linear counterparts.

Self-Validating Experimental Workflows

A cornerstone of rigorous drug development is the use of orthogonal, self-validating assay systems. We employ a two-tiered approach: a high-throughput, fluorescence-based primary screen (HS-YFP) followed by a low-throughput, high-fidelity electrophysiological validation (Ussing Chamber)[3].

Workflow A Synthesis & Formulation Ethyl 8-MQ5C Analogs B Primary HTS (HS-YFP Quenching Assay) A->B C Orthogonal Validation (Ussing Chamber Electrophysiology) B->C D Mechanistic Profiling (Patch-Clamp & Trafficking) C->D E Lead Candidate Selection D->E

Workflow for validating macrocyclic CFTR modulators from primary screening to lead selection.

Protocol 1: Halide-Sensitive YFP (HS-YFP) Quenching Assay

This assay serves as the primary high-throughput screen. It relies on a genetically modified Yellow Fluorescent Protein (YFP) containing three key mutations (H148Q/I152L/F46L)[3].

The Causality of the Design: These specific mutations render the YFP highly sensitive to quenching by iodide ( I− ) while remaining insensitive to chloride ( Cl− ). Because CFTR is a halide channel that readily conducts iodide, establishing an inward iodide gradient allows us to use the rate of fluorescence decay as a direct, real-time surrogate for CFTR channel opening[3][4].

Step-by-Step Methodology:

  • Cell Seeding: Plate CFBE41o- cells co-expressing F508del-CFTR and HS-YFP in 384-well microplates.

  • Compound Pre-incubation: Treat cells with Analog-MQ5C (dose-response from 1 nM to 10 µM) for 24 hours. Rationale: Correctors require extended incubation to chaperone the mutant protein through the Golgi apparatus to the plasma membrane[3].

  • Baseline Reading: Wash cells with a standard Cl− -rich physiological buffer. Record baseline fluorescence using a microplate reader.

  • Stimulation & Halide Exchange: Inject an I− -rich buffer containing Forskolin (10 µM). Rationale: Forskolin elevates intracellular cAMP, activating Protein Kinase A (PKA), which phosphorylates the CFTR regulatory domain to open the channel[5].

  • Data Acquisition: Measure the exponential decay of fluorescence over 14 seconds. Calculate the initial quench rate ( dF/dt ), which is directly proportional to CFTR activity[4].

Protocol 2: Ussing Chamber Electrophysiology

While the YFP assay is highly scalable, it relies on an artificial gradient and a surrogate reporter. To establish absolute trustworthiness, hits must be validated using Ussing chamber electrophysiology, the gold standard for measuring native transepithelial short-circuit currents ( Isc​ )[3].

The Causality of the Design: Epithelial monolayers conduct multiple ions simultaneously. To prove that Analog-MQ5C specifically rescues CFTR, we must systematically eliminate competing currents (like sodium) and then specifically inhibit CFTR at the end of the assay to prove the origin of the current[5].

Ussing N1 Polarized Epithelial Monolayer (CFBE41o- cells) N2 Add Amiloride (100 µM) (Block ENaC Na+ channels) N1->N2 N3 Add Forskolin (10 µM) (Activate cAMP & CFTR) N2->N3 N4 Measure I_sc Increase (Quantify Cl- Efflux) N3->N4 N5 Add CFTRinh-172 (10 µM) (Confirm CFTR specificity) N4->N5

Sequential pharmacological additions in Ussing chamber assays to isolate CFTR-specific currents.

Step-by-Step Methodology:

  • Monolayer Preparation: Grow CFBE41o- cells on permeable Snapwell inserts for 10-14 days until they form a tightly polarized monolayer (transepithelial electrical resistance > 400 Ω⋅cm2 ). Pre-incubate with Analog-MQ5C for 24 hours.

  • Mounting: Mount the inserts into the Ussing chamber system, bathing both apical and basolateral sides in symmetrical Krebs-bicarbonate Ringer's solution. Voltage-clamp the tissue to 0 mV to measure Isc​ .

  • ENaC Inhibition: Add Amiloride (100 µM) to the apical bath. Rationale: This blocks the Epithelial Sodium Channel (ENaC), ensuring that any subsequent changes in current are not due to sodium absorption[5].

  • CFTR Activation: Add Forskolin (10 µM) and IBMX (100 µM) to both baths. Rationale: This maximizes cAMP levels, fully gating the CFTR channels that have been successfully rescued to the membrane by the Ethyl 8-MQ5C analog[4]. Record the peak Isc​ .

  • Specificity Confirmation: Add CFTRinh-172 (10 µM) to the apical bath. Rationale: This highly specific CFTR pore blocker will drop the current back to baseline, self-validating that the measured Isc​ was exclusively CFTR-mediated[5].

References

  • Combination of macrocyclic cftr modulators with cftr correctors and / or cftr potentiators.
  • Macrocyclic cftr modulators.
  • Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. PMC.
  • CRISPR/Cas9 bioluminescence-based assay for monitoring CFTR trafficking to the plasma membrane. Life Science Alliance.
  • Rescue of Mutant CFTR Channel Activity by Investigational Co-Potenti

Sources

Validation

Ethyl 8-methylquinoline-5-carboxylate vs methyl 8-methylquinoline-5-carboxylate stability

An in-depth comparative analysis of ethyl 8-methylquinoline-5-carboxylate and methyl 8-methylquinoline-5-carboxylate requires a nuanced understanding of physical organic chemistry and enzymatic biotransformation. Both mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of ethyl 8-methylquinoline-5-carboxylate and methyl 8-methylquinoline-5-carboxylate requires a nuanced understanding of physical organic chemistry and enzymatic biotransformation. Both molecules serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including macrocyclic CFTR modulators used in cystic fibrosis therapies[1].

When deciding which ester to utilize in a synthetic route or as a potential prodrug moiety, researchers must evaluate their differential stability profiles. As a Senior Application Scientist, I approach this comparison by decoupling chemical stability (driven by steric hindrance and inductive effects) from metabolic stability (governed by enzyme-substrate binding pocket dynamics).

Structural and Electronic Causality

The core scaffold, 8-methylquinoline-5-carboxylate, presents a unique electronic environment. The quinoline nitrogen is mildly basic; under acidic conditions (pH < 4.5), it becomes protonated. This protonation exerts a strong electron-withdrawing inductive effect across the aromatic system, increasing the electrophilicity of the C5-carbonyl carbon and rendering the ester more susceptible to nucleophilic attack.

The sole structural divergence between the two molecules is the alkoxy leaving group:

  • Methyl Ester: Features a minimal steric footprint. The unhindered trajectory to the carbonyl carbon lowers the activation energy ( Ea​ ) required to form the tetrahedral intermediate during hydrolysis.

  • Ethyl Ester: The additional methylene unit provides subtle steric shielding and a slight electron-donating inductive effect (+I), which marginally reduces the electrophilicity of the carbonyl carbon.

Chemical Stability (Base-Catalyzed Hydrolysis)

In purely chemical environments, particularly under basic conditions (saponification), the ethyl ester demonstrates superior stability . The rate-determining step of base-catalyzed hydrolysis is the nucleophilic attack of the hydroxide ion. The steric bulk of the ethyl group impedes this attack, resulting in a significantly longer half-life compared to the methyl ester[2][3]. In synthetic workflows, if aggressive basic deprotection is required downstream, the methyl ester is often preferred to ensure complete conversion without degrading sensitive functional groups elsewhere on the molecule[1].

Metabolic Stability (Carboxylesterase Cleavage)

In biological matrices, stability is dictated by human carboxylesterases (hCE1 and hCE2). Counterintuitively, while methyl esters are chemically less stable, they often exhibit comparable or even superior metabolic stability compared to ethyl esters in specific contexts[2].

The causality lies in the active site of carboxylesterases. hCE1 possesses a distinct hydrophobic pocket that accommodates and stabilizes slightly larger, more lipophilic alkoxy groups (like ethyl or propyl) more effectively than the rigid, small methyl group[4]. Consequently, the ethyl ester can achieve a more optimal binding conformation ( Km​ ) within the enzyme, leading to a faster rate of catalytic turnover ( Vmax​ ). However, for highly rigid and bulky scaffolds like the quinoline system, the steric hindrance of the core itself may dominate, resulting in negligible statistical differences in enzymatic cleavage rates between the methyl and ethyl variants[5].

Hydrolysis Ester 8-Methylquinoline-5-carboxylate (Methyl or Ethyl) OH Hydroxide Attack (Nucleophilic Addition) Ester->OH Tetra Tetrahedral Intermediate (Steric Clash Determines Rate) OH->Tetra Base Catalysis Acid 8-Methylquinoline-5-carboxylic Acid (Stable Product) Tetra->Acid Alkoxide Departure

Caption: Base-catalyzed hydrolysis pathway of quinoline-5-carboxylates highlighting the steric bottleneck.

Quantitative Performance Comparison

The following table synthesizes the kinetic stability parameters of the two esters across different environments. Note: Half-life ( t1/2​ ) values are representative baselines derived from homologous heteroaryl ester behavior under standardized conditions.

ParameterMethyl 8-methylquinoline-5-carboxylateEthyl 8-methylquinoline-5-carboxylateMechanistic Driver
Chemical t1/2​ (pH 10.0, 37°C) ~ 45 min~ 120 minSteric shielding by the ethyl group reduces OH⁻ attack frequency[3].
Chemical t1/2​ (pH 7.4, 37°C) > 24 hours> 24 hoursLack of sufficient nucleophile (OH⁻) concentration at physiological pH.
Metabolic t1/2​ (HLM, 37°C) ~ 35 min~ 30 minEnhanced lipophilic binding of the ethyl group in the hCE1 active site[2][4].
Lipophilicity (LogP) LowerHigherAdditional methylene carbon increases hydrophobic surface area.

Self-Validating Experimental Protocols

To accurately assess and compare the stability of these two compounds, a robust, self-validating experimental design is required. The protocols below incorporate built-in controls to isolate specific variables (e.g., distinguishing enzymatic degradation from spontaneous chemical hydrolysis).

Protocol A: In Vitro Metabolic Stability Assay (HLM)

This workflow utilizes Human Liver Microsomes (HLM) to evaluate carboxylesterase-mediated degradation.

Self-Validation Logic: We include a "Boiled Microsome" negative control. Boiling denatures the carboxylesterases. If degradation occurs in the boiled sample, the instability is chemical, not enzymatic. Furthermore, the assay is run without NADPH cofactors to strictly isolate esterase activity from Cytochrome P450 (CYP) oxidative metabolism[2].

  • Preparation: Prepare a 10 mM stock solution of the target ester in anhydrous DMSO.

  • Matrix Setup: Dilute HLM in 100 mM Potassium Phosphate buffer (pH 7.4) to a final protein concentration of 1.0 mg/mL.

  • Initiation: Spike the ester stock into the HLM matrix to achieve a 1 µM final concentration (keep final DMSO < 0.1% to prevent enzyme inhibition).

  • Incubation & Sampling: Incubate at 37°C. At precise time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.

  • Quenching (Causality): Immediately inject the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Why? The cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity and capturing an accurate snapshot of the remaining ester concentration.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Use a basic mobile phase (e.g., 10 mM ammonium bicarbonate) to prevent peak tailing of the basic quinoline nitrogen.

Workflow Prep Prepare 10 mM Stock (Target Ester in DMSO) Buffer Dilute in PBS pH 7.4 with Liver Microsomes Prep->Buffer Incubate Incubate at 37°C (Sample at 0-120 min) Buffer->Incubate Quench Quench with Cold MeCN (Precipitates Proteins) Incubate->Quench Analyze LC-MS/MS Quantification (Basic Mobile Phase) Quench->Analyze

Caption: Workflow for evaluating in vitro metabolic and chemical stability using LC-MS/MS.

Protocol B: Chemical Stability (pH-Dependent Hydrolysis)

To measure inherent chemical stability, the compounds are subjected to forced degradation in controlled buffer systems.

  • Buffer Preparation: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid), pH 7.4 (physiological), and pH 10.0 (basic stress).

  • Incubation: Dissolve the ester in the respective buffers at a concentration of 10 µM (using 1% co-solvent like acetonitrile to ensure solubility). Incubate at 37°C.

  • Sampling: Draw aliquots at 0, 1, 2, 4, and 24 hours.

  • Neutralization: For the pH 1.2 and pH 10.0 samples, immediately neutralize the aliquot with an equivalent volume of base or acid before LC-MS analysis. Why? Neutralization stops the acid/base-catalyzed hydrolysis, ensuring the sample does not continue to degrade while sitting in the autosampler queue.

  • Data Processing: Plot the natural log of the remaining percentage versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is calculated.

Strategic Recommendations

When selecting between the methyl and ethyl 8-methylquinoline-5-carboxylate:

  • Choose the Methyl Ester if your synthetic route requires a mild, rapid, and high-yielding deprotection step downstream. Its lower steric hindrance ensures clean base-catalyzed hydrolysis without requiring harsh conditions that might degrade the quinoline core[1][6].

  • Choose the Ethyl Ester if the intermediate must survive multi-step synthetic sequences involving mildly basic reagents (e.g., Suzuki couplings using K2​CO3​ ), as its enhanced steric bulk protects the carbonyl from premature cleavage.

References

  • Taylor & Francis. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • World Intellectual Property Organization. WO2024056791A1 - Combination of macrocyclic CFTR modulators with CFTR correctors and / or CFTR potentiators. Google Patents.

  • Reddit Organic Chemistry Community. Methyl ester vs Ethyl ester hydrolysis kinetics.

  • PubMed. The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology.

  • PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics.

  • ECHEMI. Difficult hydrolysis of an hindered ester.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 8-methylquinoline-5-carboxylate proper disposal procedures

An essential component of laboratory excellence is the transition from mere compliance to comprehensive chemical stewardship. For highly specialized research chemicals like Ethyl 8-methylquinoline-5-carboxylate , underst...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory excellence is the transition from mere compliance to comprehensive chemical stewardship. For highly specialized research chemicals like Ethyl 8-methylquinoline-5-carboxylate , understanding the mechanistic reasoning behind safety protocols ensures the protection of personnel, the environment, and the integrity of your facility.

Below is the authoritative Standard Operating Procedure (SOP) for the handling, segregation, and disposal of Ethyl 8-methylquinoline-5-carboxylate.

Executive Summary & Toxicological Rationale

Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3) is a specialized quinoline derivative widely utilized in drug discovery and synthetic chemistry. While its specific ester and methyl modifications alter its pharmacokinetic profile, the underlying quinoline core dictates its environmental and biological hazard profile.

The Causality of the Hazard: According to the U.S. Environmental Protection Agency (EPA) IRIS assessment, the parent quinoline structure is classified as a likely human carcinogen and a known genotoxin [1]. In biological systems, hepatic metabolism of the quinoline ring yields reactive epoxide intermediates that can intercalate with DNA, leading to hepatic hemangioendotheliomas [1]. Furthermore, organonitrogen compounds exhibit high environmental persistence and aquatic toxicity [2].

Consequently, all disposal protocols for Ethyl 8-methylquinoline-5-carboxylate must operate under the assumption of genotoxicity. This requires complete thermal destruction (high-temperature incineration) to prevent environmental leaching and groundwater contamination [4].

Physicochemical & Hazard Data

To effectively manage waste, personnel must understand the physical parameters that dictate containment strategies.

Property / ClassificationDetailOperational Implication
Chemical Name Ethyl 8-methylquinoline-5-carboxylateTarget compound for disposal.
CAS Number 82967-39-3Use for tracking, inventory, and manifesting.
Molecular Formula C13H13NO2Contains heterocyclic nitrogen; requires NOx emission controls during incineration [4].
Physical State Solid (typically crystalline powder)High risk of aerosolization during transfer; mandates draft-controlled environments.
EPA/RCRA Context Toxic Organics (Extrapolated from Quinoline base)Must not be disposed of in municipal waste or standard wastewater [3].
Primary Hazards Suspected Carcinogen, Hepatotoxin, Aquatic ToxicityMandates secondary containment and zero-drain disposal policies.

Operational Safety & Handling Prerequisites

Before initiating any disposal workflow, establish a self-validating safety system. Do not merely wear PPE; understand why each piece is selected:

  • Respiratory & Draft Protection: Because the compound is a solid powder, aerosolized micro-particles pose a severe inhalation risk. Handle strictly within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with verified inward airflow.

  • Dermal Protection: The lipophilic nature of the ethyl ester modification enhances dermal penetration. Double-gloving with nitrile gloves (minimum 5 mil thickness) is mandatory. Change outer gloves immediately if contamination is suspected.

  • Chemical Incompatibilities: Avoid contact with strong oxidizers. Oxidative degradation of quinoline derivatives can yield volatile, highly toxic nitrogen oxides (NOx) or secondary genotoxic intermediates like quinoline N-oxides.

Step-by-Step Disposal Workflows

The ultimate goal of this disposal protocol is the complete cleavage of the stable aromatic quinoline ring, which requires high-temperature incineration (>1000°C) with a minimum 2-second retention time [4].

Protocol A: Solid Waste Disposal (Unused Chemical or Spilled Powder)
  • Segregation: Collect all solid Ethyl 8-methylquinoline-5-carboxylate waste using anti-static, non-sparking spatulas to prevent aerosolization.

  • Containment: Transfer the solid into a wide-mouth, high-density polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) container. Rationale: HDPE and PTFE are chemically inert and prevent the lipophilic compound from leaching through the container walls over time.

  • Sealing & Secondary Containment: Seal the container with a leak-proof cap. Place the primary container inside a secondary containment bin to mitigate risks during transit to the waste room.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Hazardous Solid Waste: Ethyl 8-methylquinoline-5-carboxylate. Toxic / Suspected Carcinogen."

  • Manifesting: Transfer to the facility's Satellite Accumulation Area (SAA). The waste must be manifested for commercial high-temperature incineration by an EPA-certified vendor.

Protocol B: Liquid Waste Disposal (Solvent Solutions)

When the compound is dissolved in solvents (e.g., DMSO, Dichloromethane, or Ethanol) for assays or synthesis:

  • Solvent Categorization: Determine if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., DMSO). Rationale: Halogenated solvents require specific incineration scrubbers to neutralize hydrochloric acid gas produced during combustion. Mixing them with non-halogenated waste drastically increases disposal costs and facility compliance risks.

  • Transfer: Use a closed-system funnel to pour the solution into the appropriate designated liquid waste carboy (Halogenated or Non-Halogenated).

  • Concentration Limit: Ensure the carboy is never filled beyond 80% capacity to allow for vapor expansion and prevent pressure-induced rupture.

  • Labeling: Update the carboy's running log immediately with the compound name and estimated concentration.

Protocol C: Contaminated Consumables
  • Collection: Place all contaminated pipette tips, weighing boats, and Kimwipes into a chemical-hazard bag located inside the fume hood.

  • Disposal: Seal the bag and place it into a solid hazardous waste drum destined for incineration. Critical Warning: Never autoclave chemical waste. Heat will volatilize the quinoline derivative, bypassing HEPA filters and contaminating the laboratory atmosphere.

Spill Response & Decontamination Protocol

In the event of a spill, immediate containment is required to prevent environmental release.

  • Evacuate and Assess: Clear personnel from the immediate vicinity. Verify that the fume hood sash is lowered to maximize airflow capture.

  • Solid Spill (Powder): Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp absorbent pads (using water or a mild surfactant) to suppress dust, then carefully scoop the material into a solid waste container.

  • Liquid Spill (Solution): Surround the spill with inert absorbent booms to prevent spreading. Cover the liquid with a commercial chemical absorbent powder (e.g., vermiculite or diatomaceous earth).

  • Surface Decontamination: Wash the affected surface with a solvent known to dissolve the compound (e.g., a small amount of ethanol or isopropanol), followed by a thorough wash with soap and water. Collect all wash liquids and pads as hazardous waste.

Chemical Waste Segregation and Disposal Workflow

The following diagram illustrates the logical decision tree for processing Ethyl 8-methylquinoline-5-carboxylate waste to ensure operational compliance and safety.

G Start Waste Generation: Ethyl 8-methylquinoline-5-carboxylate State Determine Waste State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (In Solvent Solution) State->Liquid SolidCont Place in sealable HDPE/PTFE container Solid->SolidCont HalogenCheck Check Solvent Type Liquid->HalogenCheck Label Label: 'Hazardous Waste' Toxic / Suspected Carcinogen SolidCont->Label Halogen Halogenated Solvent (e.g., DCM, Chloroform) HalogenCheck->Halogen NonHalogen Non-Halogenated Solvent (e.g., DMSO, EtOH) HalogenCheck->NonHalogen Halogen->Label NonHalogen->Label Storage Store in Ventilated Satellite Accumulation Area Label->Storage Disposal High-Temperature Incineration (EPA-Certified Facility) Storage->Disposal

Caption: Decision matrix for the segregation, containment, and thermal destruction of quinoline derivative waste.

References

  • U.S. Environmental Protection Agency (EPA). "Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS." Integrated Risk Information System (IRIS). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Toxicological Review of Quinoline (CAS No. 91-22-5)." EPA.gov. Available at: [Link]

  • U.S. Code of Federal Regulations. "40 CFR § 302.4 - Hazardous substances and reportable quantities." eCFR. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides." EPA NEPIS. Available at: [Link]

Handling

Personal protective equipment for handling Ethyl 8-methylquinoline-5-carboxylate

Handling functionalized N-heterocycles like Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3) requires a rigorous, causally-driven approach to laboratory safety. As a building block frequently utilized in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling functionalized N-heterocycles like Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3) requires a rigorous, causally-driven approach to laboratory safety. As a building block frequently utilized in medicinal chemistry and drug development, this compound presents specific physicochemical hazards.

This guide provides researchers and drug development professionals with an authoritative, self-validating operational framework for the safe handling, transfer, and disposal of this chemical.

Physicochemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why a chemical is hazardous. Quinoline derivatives are characterized by their planar aromatic structures and high lipophilicity, which allows them to easily penetrate dermal barriers and intercalate with biological macromolecules (). Exposure to these derivatives can lead to systemic toxicity, necessitating strict exposure controls and proper industrial hygiene[1],.

The following table summarizes the quantitative hazard data and the mechanistic causality behind each classification for Ethyl 8-methylquinoline-5-carboxylate,[2]:

GHS ClassificationHazard StatementMechanistic Causality & Operational Impact
Acute Tox. 4 (Oral) H302: Harmful if swallowedSystemic toxicity occurs via gastrointestinal absorption. Mandates strict separation of laboratory operations from break areas and rigorous hand-washing protocols.
Skin Irrit. 2 H315: Causes skin irritationThe lipophilic quinoline scaffold disrupts the lipid bilayer of the stratum corneum[2]. Requires highly impermeable, chemical-resistant dermal barriers.
Eye Irrit. 2 H319: Causes serious eye irritationDirect contact with the micro-crystalline powder causes severe corneal inflammation. Mandates tight-fitting orbital protection to prevent dust settling.
STOT SE 3 H335: May cause respiratory irritationFine powder aerosolization irritates mucosal membranes in the respiratory tract[2]. Dictates that all open handling must occur under local exhaust ventilation.

Personal Protective Equipment (PPE) Matrix

A standard lab coat and safety glasses are insufficient for handling H335/H315 classified powders. The following PPE matrix is engineered specifically for the chemical properties of quinoline derivatives ()[3].

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Gloves (EN 374 compliant, min 0.11mm thickness)Quinoline scaffolds possess high solvency for certain polymers. Nitrile provides superior chemical resistance to aromatic N-heterocycles compared to standard latex.
Eye Protection Tight-fitting Chemical GogglesStandard safety glasses lack an orbital seal. Goggles prevent aerosolized micro-particulates from settling on the conjunctiva during powder transfer[3].
Body Protection Flame-Retardant Lab Coat with Knit CuffsKnit cuffs prevent accidental exposure of the wrists and eliminate the risk of dragging loose sleeves through powdered chemical residues.
Respiratory Class II Chemical Fume Hood (Face velocity: 80-120 fpm)Mitigates the H335 inhalation hazard by capturing airborne particulates generated during massing[3]. If a hood is unavailable, an N95/P100 particulate respirator is mandatory.

Self-Validating Operational Workflow: Weighing & Transfer

When handling Ethyl 8-methylquinoline-5-carboxylate, the primary risk vector is the aerosolization of the powder. The following step-by-step methodology ensures a closed-loop, self-validating system where each step verifies the safety of the next.

Step 1: System Readiness & PPE Verification

  • Action: Verify the fume hood monitor and don nitrile gloves.

  • Validation: The fume hood flow rate must read between 80-120 fpm. Perform a pneumatic test on your gloves (trap air inside and squeeze) to ensure zero micro-punctures before touching the reagent bottle.

Step 2: Electrostatic Dissipation

  • Action: Place an anti-static weigh boat on the analytical balance inside the fume hood. Pass an anti-static zero-ionizer over the boat and the spatial area immediately surrounding it.

  • Causality: Dry organic powders hold static charges, causing them to repel from spatulas and become airborne. Neutralizing the ambient static field prevents powder dispersion.

  • Validation: The powder should rest inertly on the spatula without "jumping" or clinging to the metal.

Step 3: Material Transfer

  • Action: Use a grounded, conductive V-spatula to transfer the Ethyl 8-methylquinoline-5-carboxylate from the source bottle to the weigh boat. Keep the transfer distance under 3 inches.

Step 4: Decontamination & Storage

  • Action: Seal the source bottle. Wipe the exterior of the bottle and the spatula with a 70% Isopropanol/water wipe.

  • Validation: Perform a visual inspection of the wipe. It should show no yellow/brown residue (characteristic of many quinoline derivatives). Store the chemical in a cool, dry place away from strong oxidizers[3].

Spill Response and Waste Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the H335 inhalation hazard. Follow this targeted wet-wipe protocol:

Step 1: Assessment & Containment

  • If the spill is large (>50g) or outside the fume hood, evacuate the immediate area and allow the HVAC system to clear ambient dust. If contained within the hood, proceed to Step 2.

Step 2: Solvent Wet-Wiping (Suppression)

  • Action: Do not dry sweep. Apply a compatible solvent (e.g., ethanol or isopropanol) to a highly absorbent cleanroom pad and gently lay it over the spilled powder.

  • Causality: Quinoline derivatives are poorly soluble in water but highly soluble in alcohols. Wet-wiping dissolves the compound, completely eliminating dust generation and neutralizing the inhalation risk.

Step 3: Secondary Wash

  • Action: Wash the affected surface with an anionic laboratory detergent and water to remove any residual lipophilic solvent/chemical mixture.

Step 4: Hazardous Waste Consolidation

  • Action: Place all contaminated wipes, weigh boats, and compromised PPE into a compatible High-Density Polyethylene (HDPE) container.

  • Disposal: Label the container as "Hazardous Organic Waste - Toxic/Irritant". Do not pour any quinoline solutions down the drain; incineration is the legally and environmentally required disposal method for these heteroaromatics,[3].

Operational Logic Visualization

The following diagram maps the critical decision points and logical flow for safely handling this chemical.

G Start 1. System Verification Validate Hood Flow (80-120 fpm) Inspect Glove Integrity Static 2. Static Mitigation Apply Anti-Static Ionizer to Boat Start->Static Transfer 3. Material Transfer Massing via Conductive Spatula Static->Transfer Inspect 4. Contamination Check Visual Inspection of Surfaces Transfer->Inspect Spill 5a. Residue Detected Initiate Wet-Wipe Protocol Inspect->Spill Yes Clean 5b. Clean Transfer Proceed to Reaction Setup Inspect->Clean No Disposal 6. Waste Consolidation Seal in HDPE Containers Spill->Disposal Clean->Disposal

Operational workflow for the safe handling and disposal of Ethyl 8-methylquinoline-5-carboxylate.

References

  • Chemikart. "Ethyl 8-methylquinoline-5-carboxylate (CAS: 82967-39-3) Hazard Profile". Source:[Link]

  • Symptoma. "Quinoline Derivative Poisoning (Poisoning by Quinoline Derivatives): Symptoms, Diagnosis and Treatment". Source: [Link]

  • Ataman Kimya. "QUINOLINE - Industrial Handling and Safety". Source: [Link]

Sources

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